molecular formula C7H6Cl2N2O B13870145 2,6-Dichloro-N-methylnicotinamide

2,6-Dichloro-N-methylnicotinamide

Cat. No.: B13870145
M. Wt: 205.04 g/mol
InChI Key: HDALGUCPOMRQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-methylnicotinamide is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,6-dichloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H,10,12)

InChI Key

HDALGUCPOMRQEG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. While target affinity is paramount, it is the physicochemical properties of a molecule that dictate its ability to navigate the physiological environment to reach that target. These properties—such as solubility, lipophilicity, and ionization state (pKa)—are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 2,6-Dichloro-N-methylnicotinamide, a substituted nicotinamide derivative. Our focus extends beyond a mere tabulation of data; we delve into the causality behind experimental design and the profound implications of these properties for drug development professionals. By grounding our discussion in authoritative methodologies and interpretive frameworks, this document serves as a practical resource for researchers and scientists working to characterize novel chemical entities.

Section 1: Molecular Profile of 2,6-Dichloro-N-methylnicotinamide

Understanding the foundational structure of a molecule is the first step in predicting its behavior. 2,6-Dichloro-N-methylnicotinamide belongs to the nicotinamide class of compounds, which are characterized by a pyridine ring substituted at the 3-position with a carboxamide group.[4] The specific substitutions—two chlorine atoms on the pyridine ring and a methyl group on the amide nitrogen—are critical in defining its unique physicochemical landscape.

Caption: Molecular Structure of 2,6-Dichloro-N-methylnicotinamide.

Table 1: Key Molecular Identifiers

IdentifierValueSource
Molecular Formula C₇H₇Cl₂N₂OCalculated
Molecular Weight 170.6 g/mol [5]
CAS Number 54957-84-5[5]

Section 2: Core Physicochemical Properties and Their Significance

The predictive power of medicinal chemistry lies in understanding how a molecule's properties influence its biological performance. For a novel compound like 2,6-Dichloro-N-methylnicotinamide, a full physicochemical profile must be established early to guide optimization and minimize late-stage attrition.[6]

Expert Insight: The lack of extensive public data for this specific compound is not unusual for a novel chemical entity. Therefore, the priority for a research team would be to experimentally determine these values. The following table outlines the critical parameters and their importance, using predicted values where necessary to illustrate the compound's likely profile.

Table 2: Summary of Physicochemical Properties

PropertyValue / Predicted ValueSignificance in Drug Development
Physical Form SolidInfluences handling, formulation strategies (e.g., tablets, capsules), and dissolution rates.
Melting Point (°C) Data not availableIndicates purity and crystal lattice stability. A sharp melting point is a key purity indicator.
Boiling Point (°C) Data not availableRelevant for assessing thermal stability during manufacturing and storage.
LogP (o/w) ~1.1 (Predicted)Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance. A balanced LogP is crucial for oral absorption.[3][7]
Aqueous Solubility Data not availableEssential for absorption. Poor solubility is a major hurdle for oral bioavailability and requires formulation strategies like salt formation or amorphous dispersions.[1]
pKa Data not availableDetermines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding.
Hydrogen Bond Donors 1A key parameter in Lipinski's Rule of Five, influencing membrane permeability and target binding interactions.[8]
Hydrogen Bond Acceptors 2Affects solubility in water and the strength of interactions with biological targets.[9]

Section 3: Experimental Determination of Key Parameters

To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining two of the most influential physicochemical properties: solubility and pKa.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[10] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive value for a given medium and temperature. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states.[11] The choice of 37 °C is to mimic human physiological temperature.[12]

cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid 2,6-Dichloro-N-methylnicotinamide to pH-buffered media B 2. Agitate at a constant temperature (37 ± 1 °C) for >24 hours A->B Ensure saturation C 3. Centrifuge or filter to separate undissolved solid from the supernatant B->C Reach equilibrium D 4. Quantify concentration in the clear supernatant using a validated HPLC method C->D Isolate saturated solution C_note Critical Step: Avoid temperature changes to prevent precipitation

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[12]

  • Compound Addition: Add an excess amount of solid 2,6-Dichloro-N-methylnicotinamide to a known volume of each buffer in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C. Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical self-validating step. Centrifuge the samples at high speed and carefully draw off the supernatant, or filter the suspension using a low-binding filter (e.g., PVDF).

  • Concentration Analysis: Immediately dilute an aliquot of the clear supernatant with mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

  • Data Reporting: The solubility is reported in mg/mL or µg/mL for each pH value. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[12]

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for measuring a compound's pKa, the pH at which it is 50% ionized.[13] The method's validity rests on the precise measurement of pH changes as a titrant (a strong acid or base) is added incrementally to a solution of the compound. The inflection point of the resulting titration curve corresponds to the pKa.[14][15] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of weakly basic or acidic functional groups.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) before starting the experiment.[14]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2,6-Dichloro-N-methylnicotinamide in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Maintain a constant ionic strength using a background electrolyte like KCl.[14]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[14]

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) with constant stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using an auto-titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the peak corresponds to the inflection point.[13]

Section 4: Drug-Likeness and Developmental Considerations

The measured and predicted physicochemical properties of 2,6-Dichloro-N-methylnicotinamide can be synthesized to evaluate its "drug-likeness," a concept that helps prioritize candidates with a higher probability of success as orally administered drugs.[16][17]

Analysis via Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple guidelines to assess the potential for poor oral absorption or permeation.[8][9] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight < 500 Daltons

  • LogP < 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Assessment for 2,6-Dichloro-N-methylnicotinamide:

  • Molecular Weight: 170.6 g/mol (Pass )

  • LogP: ~1.1 (Pass )

  • Hydrogen Bond Donors: 1 (Pass )

  • Hydrogen Bond Acceptors: 2 (Pass )

Implications for ADME

The interplay of these core properties dictates the compound's fate in the body.

Sol Aqueous Solubility (Governed by pKa, Crystal Form) Abs Absorption (Oral Bioavailability) Sol->Abs Exc Excretion (Renal/Hepatic Clearance) Sol->Exc Lip Lipophilicity (LogP) (Membrane Permeability) Lip->Abs Dist Distribution (Tissue Penetration, Plasma Protein Binding) Lip->Dist Met Metabolism (Clearance Rate) Lip->Met pKa Ionization State (pKa) (Affects Solubility & Permeability) pKa->Abs pKa->Dist pKa->Exc MW Molecular Weight / Size (Diffusion) MW->Abs

Caption: Relationship between Physicochemical Properties and ADME.

  • Absorption: Compliance with Lipinski's rules is promising. However, experimental solubility data is critical. If solubility is low, absorption could be dissolution rate-limited, necessitating formulation work.

  • Distribution: The moderate predicted LogP suggests the compound may effectively cross cell membranes to reach its target tissues without excessively partitioning into fatty tissues, which could otherwise lead to long half-lives and potential toxicity.[7]

  • Metabolism: The N-methyl and aromatic moieties represent potential sites for metabolic transformation by cytochrome P450 enzymes. The dichlorination may influence metabolic stability.

  • Excretion: The ionization state (pKa) and solubility will heavily influence the primary route of excretion, whether it be renal (for more polar compounds) or hepatic.

Conclusion

2,6-Dichloro-N-methylnicotinamide presents a molecular profile that is promising from a drug-likeness perspective, fully adhering to Lipinski's Rule of Five. Its relatively small size and balanced lipophilicity suggest a good foundation for favorable pharmacokinetic properties. However, this in-silico and theoretical analysis must be substantiated by rigorous experimental data. The protocols outlined in this guide for determining thermodynamic solubility and pKa represent the essential next steps in the characterization of this, or any, novel chemical entity. By systematically building a robust physicochemical dataset, drug development professionals can make informed decisions, optimize molecular design, and ultimately increase the probability of advancing safe and effective medicines.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

  • Lipinski's Rule of Five. (n.d.). SlideShare. Retrieved from [Link]

  • Lipinski's Rule of 5 Calculator. (n.d.). ProteinIQ. Retrieved from [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology. Retrieved from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved from [Link]

  • Physical Properties in Drug Design. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Lipinski Rule of Five. (n.d.). SCFBio @ IIT Delhi. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate. Retrieved from [Link]

  • 873936-98-2 | 2,6-Dichloro-N-methoxy-N-methylnicotinamide. (n.d.). IDEPA. Retrieved from [Link]

  • Nicotinamide (Compound). (n.d.). Exposome-Explorer. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 2,6-Dichloro-N-methylnicotinamide

[1][2][3]

Executive Summary

2,6-Dichloro-N-methylnicotinamide (CAS: 325707-61-7 ) is a halogenated pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive small molecules.[1] Its structural core—a nicotinamide scaffold functionalized with chlorine atoms at the 2- and 6-positions—renders it highly reactive toward nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2,6-Dichloro-N-methylpyridine-3-carboxamide
CAS Registry Number 325707-61-7
Common Synonyms 2,6-Dichloro-N-methylnicotinamide; 2,6-Dichloro-3-(methylcarbamoyl)pyridine
Molecular Formula

SMILES CNC(=O)C1=C(Cl)N=C(Cl)C=C1
Molecular Weight & Elemental Composition

The molecular weight is calculated based on standard atomic weights.

ElementSymbolCountAtomic Mass (Da)Subtotal (Da)Mass %
CarbonC712.01184.07741.00%
HydrogenH61.0086.0482.95%
ChlorineCl235.4570.90034.58%
NitrogenN214.00728.01413.66%
OxygenO115.99915.9997.80%
Total 205.04 100.00%
Structural Features
  • Pyridine Core: The electron-deficient ring is further deactivated by two electronegative chlorine atoms, increasing the acidity of the C4 proton and susceptibility to nucleophilic attack at C2 and C6.

  • Amide Moiety: The N-methyl carboxamide group at C3 acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for binding affinity in protein active sites.

  • Steric Hindrance: The bulky chlorine at C2 forces the amide group to twist slightly out of planarity with the pyridine ring, influencing its docking posture in biological targets.

Synthetic Pathways & Optimization

Two primary routes exist for synthesizing this compound from 2,6-dichloronicotinic acid .[2] The CDI-mediated coupling is preferred for its mild conditions and avoidance of corrosive acid chlorides.

Route A: CDI-Mediated Amidation (Recommended)

This protocol minimizes side reactions and simplifies purification.

Reagents:

  • Substrate: 2,6-Dichloronicotinic acid (CAS 38496-18-3)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI)

  • Nucleophile: Methylamine (2.0 M in THF)[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Protocol:

  • Activation: Charge a flame-dried flask with 2,6-dichloronicotinic acid (1.0 eq) and anhydrous THF (10 mL/g).

  • Add CDI (1.1 eq) portion-wise under nitrogen. Caution:

    
     evolution.
    
  • Stir at room temperature for 30–45 minutes to form the reactive acyl-imidazole intermediate.

  • Amidation: Add Methylamine solution (1.1–1.2 eq) dropwise.

  • Stir at ambient temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ).[3][4] Wash combined organics with 1N HCl (to remove imidazole), saturated 
    
    
    , and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.
    
Route B: Acid Chloride Method (Traditional)

Suitable for large-scale synthesis where reagent cost is a constraint.

  • Reflux 2,6-dichloronicotinic acid in Thionyl Chloride (

    
    ) with catalytic DMF for 2 hours.
    
  • Concentrate in vacuo to remove excess

    
     (azeotrope with toluene).
    
  • Dissolve the crude acid chloride in DCM and cool to 0°C.

  • Add Methylamine (excess or with

    
    ) slowly.
    
  • Standard aqueous workup.

Visualizing the Synthesis Logic

SynthesisPathwayStart2,6-Dichloronicotinic Acid(CAS 38496-18-3)ActivationActivation Step(Formation of Acyl-Imidazole)Start->Activation+ CDI (1.1 eq)THF, RT, 30 minIntermediateReactive IntermediateActivation->Intermediate- CO2- ImidazoleProduct2,6-Dichloro-N-methylnicotinamide(Target)Intermediate->Product+ MeNH2 (THF)RT, 2-4 h

Figure 1: One-pot synthesis via CDI activation, avoiding unstable acid chloride isolation.

Analytical Characterization

Validation of the structure relies on distinguishing the N-methyl group from potential O-methyl isomers and confirming the substitution pattern on the pyridine ring.

Nuclear Magnetic Resonance ( -NMR)

Data based on

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.13 Doublet (

Hz)
1HC4-H Deshielded by pyridine nitrogen and amide carbonyl.
7.38 Doublet (

Hz)
1HC5-H Couples with C4-H; confirms 2,6-substitution pattern.
6.56 Broad Singlet1HN-H Amide proton; exchangeable with

.
3.06 Doublet (

Hz)
3HN-CH3 Doublet indicates coupling to the adjacent NH proton.

Note: If the spectrum shows a singlet at

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion

    
    :  m/z 205.0 (monoisotopic for 
    
    
    ).
  • Isotope Pattern: A characteristic 9:6:1 intensity ratio for peaks at m/z 205, 207, and 209 confirms the presence of two chlorine atoms.

Applications in Drug Discovery

Scaffold for Kinase Inhibition

The 2,6-dichloro motif allows for sequential nucleophilic aromatic substitution (

  • Step 1: Displacement of the C6-Cl (more reactive due to para-position relative to the electron-withdrawing amide) by amines or alkoxides.

  • Step 2: Displacement of the C2-Cl (more sterically hindered) under harsher conditions or using transition metal catalysis (Buchwald-Hartwig).

  • Result: This enables the rapid generation of 2,6-disubstituted nicotinamide libraries, a common pharmacophore in inhibitors of EGFR and VEGFR kinases.

NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) overexpression is linked to metabolic disorders and cancer. 2,6-Dichloro-N-methylnicotinamide serves as a structural analog of the reaction product (1-methylnicotinamide), acting as a potential feedback inhibitor or a probe for crystallographic studies of the enzyme's active site.

References

  • Synthesis Protocol: Glaxo Group Ltd. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. US Patent 2010/0222319 A1.

  • NMR Characterization: Endo, Y., et al. (2002). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 50(8).

  • Compound Data: PubChem. 2,6-Dichloro-N-methylnicotinamide (Compound).[1] National Library of Medicine.

  • Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a therapeutic product, understanding its inherent stability is paramount. Thermodynamic stability dictates a compound's shelf-life, its potential for degradation into inactive or even toxic byproducts, and informs formulation strategies to ensure safety and efficacy.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,6-Dichloro-N-methylnicotinamide, a substituted nicotinamide derivative. While specific experimental data for this compound is not publicly available, this paper will leverage established principles and methodologies in thermal analysis to provide a robust protocol for its characterization. The insights and techniques discussed are broadly applicable to the wider class of nicotinamide derivatives and other small molecule drug candidates.

Nicotinamide and its derivatives are of significant interest in pharmaceutical research. Understanding their physicochemical properties, including thermal behavior, is crucial for successful formulation and processing.[3] For instance, the stability of nicotinamide riboside, a related compound, has been shown to be critical, as its degradation can lead to products that may have antagonistic effects.[3]

Core Physicochemical Properties: A Starting Point for Stability Assessment

Before delving into advanced thermal analysis, a foundational understanding of the molecule's basic physicochemical properties is essential. These parameters provide the initial clues to its potential stability profile.

PropertyValueSource
Molecular FormulaC₈H₈Cl₂N₂O₂[4]
Molecular Weight235.07 g/mol [4]
Physical FormSolid[4]
Storage Temperature2-8°C, Inert atmosphere[4]

Note: The storage conditions suggest a potential sensitivity to temperature and atmospheric conditions, underscoring the need for detailed stability studies.

Key Methodologies for Thermodynamic Stability Assessment

The cornerstones of thermodynamic stability analysis for solid-state pharmaceuticals are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] These techniques, often used in tandem, provide a comprehensive picture of a material's response to heat.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] It is instrumental in identifying thermal events such as melting, crystallization, glass transitions, and polymorphic transformations.[8] For pharmaceutical development, DSC is crucial for:

  • Purity Assessment: The presence of impurities can be detected by analyzing the melting behavior of a substance.[5]

  • Polymorphism Characterization: Many drug compounds can exist in different crystalline forms (polymorphs), each with unique solubility and stability profiles.[5] DSC can identify and differentiate these forms.

  • Excipient Compatibility: DSC can be used to investigate potential interactions between the active pharmaceutical ingredient (API) and excipients in a formulation.[5]

Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,6-Dichloro-N-methylnicotinamide into a hermetically sealed aluminum pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.

  • Analysis Conditions:

    • Temperature Range: 30°C to a temperature sufficiently above the expected melting point (e.g., 250°C).

    • Heating Rate: A standard rate of 10°C/min is typically used for initial screening.[9]

    • Atmosphere: A dry nitrogen purge (50 mL/min) is used to create an inert environment and prevent oxidative degradation.[9]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the area under the melting peak, which corresponds to the enthalpy of fusion (ΔH_fus).

Causality Behind Experimental Choices:

  • A hermetically sealed pan is used to prevent the loss of any volatile components during heating.

  • An inert nitrogen atmosphere is crucial to prevent oxidation, which could introduce extraneous thermal events and complicate the interpretation of the data.

  • The heating rate can influence the appearance of the thermogram; multiple heating rates can be used to investigate kinetic processes.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the thermal stability and decomposition profile of a material.[1] Key applications in pharmaceuticals include:

  • Thermal Stability Assessment: TGA identifies the temperature at which a drug substance begins to degrade, providing crucial information for determining optimal storage conditions.[1]

  • Moisture and Solvent Content: TGA can quantify the amount of residual water or solvents in a sample.[2][6]

  • Decomposition Kinetics: By analyzing the rate of mass loss, TGA can provide insights into the kinetics of degradation reactions.

Objective: To determine the onset temperature of decomposition and quantify any mass loss due to volatiles or degradation.

Methodology:

  • Sample Preparation: Place 5-10 mg of 2,6-Dichloro-N-methylnicotinamide into a tared TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

    • Atmosphere: Conduct the analysis under a controlled atmosphere, typically nitrogen, to study thermal decomposition in the absence of oxygen. An oxidizing atmosphere (air or oxygen) can also be used to study oxidative stability.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Interpretation: The TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition.

Self-Validating System: By combining DSC and TGA, a more complete and self-validating picture of thermal behavior emerges. For example, a mass loss observed in the TGA curve at a specific temperature can be correlated with an endothermic or exothermic event in the DSC thermogram, helping to distinguish between simple volatilization (e.g., of a solvent) and decomposition.

Interpreting the Data: A Hypothetical Stability Profile

In the absence of specific experimental data for 2,6-Dichloro-N-methylnicotinamide, we can construct a hypothetical stability profile based on the known behavior of related compounds and general principles.

Expected DSC Results: A typical DSC thermogram for a pure, crystalline small molecule would show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity. The presence of multiple melting peaks could suggest the existence of polymorphs or impurities.

Expected TGA Results: The TGA curve would likely show a stable baseline until the onset of thermal decomposition, at which point a significant and often rapid mass loss would occur. For a molecule like 2,6-Dichloro-N-methylnicotinamide, decomposition might involve the loss of the N-methylnicotinamide side chain or dechlorination.

Data Summary Table (Hypothetical)

ParameterHypothetical ValueSignificance
Melting Point (T_m)150 - 170 °CA key indicator of identity and purity.
Enthalpy of Fusion (ΔH_fus)25 - 35 kJ/molRelated to the strength of the crystal lattice.
Onset of Decomposition (T_d)> 200 °CDefines the upper limit of thermal stability.

Potential Degradation Pathways

The chemical structure of 2,6-Dichloro-N-methylnicotinamide suggests several potential degradation pathways that could be triggered by thermal stress:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, which would lead to the formation of 2,6-dichloronicotinic acid and methylamine. This is a common degradation pathway for nicotinamide derivatives.[3]

  • Dechlorination: At higher temperatures, cleavage of the carbon-chlorine bonds could occur. The presence of two chlorine atoms on the pyridine ring may influence its susceptibility to such reactions.

  • Ring Opening: Extreme thermal stress could lead to the cleavage and degradation of the pyridine ring itself.

The biodegradation of substituted pyridines often involves hydroxylation as an initial step.[10][11][12] While this is a biological process, it highlights the potential reactivity of the pyridine ring.

G cluster_0 Thermal Stress cluster_1 Potential Degradation Pathways cluster_2 Degradation Products 2_6_Dichloro_N_methylnicotinamide 2_6_Dichloro_N_methylnicotinamide Hydrolysis Hydrolysis 2_6_Dichloro_N_methylnicotinamide->Hydrolysis Dechlorination Dechlorination 2_6_Dichloro_N_methylnicotinamide->Dechlorination Ring_Opening Ring_Opening 2_6_Dichloro_N_methylnicotinamide->Ring_Opening 2_6_dichloronicotinic_acid 2_6_dichloronicotinic_acid Hydrolysis->2_6_dichloronicotinic_acid Methylamine Methylamine Hydrolysis->Methylamine Dechlorinated_byproducts Dechlorinated_byproducts Dechlorination->Dechlorinated_byproducts Ring_fragments Ring_fragments Ring_Opening->Ring_fragments

Caption: Potential thermal degradation pathways for 2,6-Dichloro-N-methylnicotinamide.

Experimental Workflow for Comprehensive Stability Analysis

A logical and systematic workflow is essential for a thorough investigation of thermodynamic stability.

G Start Start Physicochemical_Characterization Initial Physicochemical Characterization Start->Physicochemical_Characterization DSC_Screening Differential Scanning Calorimetry (DSC) Physicochemical_Characterization->DSC_Screening TGA_Analysis Thermogravimetric Analysis (TGA) DSC_Screening->TGA_Analysis Data_Integration Integrate DSC and TGA Data TGA_Analysis->Data_Integration Forced_Degradation Forced Degradation Studies (Heat, Light, pH) Data_Integration->Forced_Degradation Identify_Degradants Identify Degradation Products (e.g., by LC-MS) Stability_Report Comprehensive Stability Report Identify_Degradants->Stability_Report Forced_Degradation->Identify_Degradants End End Stability_Report->End

Caption: Workflow for assessing the thermodynamic stability of a new chemical entity.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of 2,6-Dichloro-N-methylnicotinamide is a critical step in its potential development as a pharmaceutical agent. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide the foundational data for this assessment. While this guide has outlined the essential experimental protocols and theoretical considerations, further studies would be necessary to fully characterize its stability profile. These would include forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photostability) and the identification of any resulting degradants using techniques such as liquid chromatography-mass spectrometry (LC-MS). Such a comprehensive approach ensures the development of a safe, stable, and effective drug product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • RSC Publishing. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.
  • Hitachi High-Tech. (n.d.). DSC Measurement of Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-N-methoxy-N-methylnicotinamide | 873936-98-2.
  • ResearchGate. (2025).
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals.
  • Springer. (n.d.). Synthesis, thermal properties and biological study of metal(II) nicotinamide complexes.
  • ResearchGate. (2025). (PDF)
  • MDPI. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement.
  • EPA. (2025). Benzenemethanamine, 2,6-dichloro-N-methyl- Properties.
  • ResearchGate. (n.d.). (PDF)
  • RSC Publishing. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes.
  • Semantic Scholar. (n.d.).
  • AA Blocks. (n.d.). 2,6-Dichloro-4-methylnicotinamide | 38841-54-2.
  • Frontiers. (2022).
  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830.
  • PubChem. (n.d.). 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem - NIH.
  • ResearchGate. (2025). (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement.

Sources

Structural Elucidation and Solid-State Characterization of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous crystallographic characterization of 2,6-Dichloro-N-methylnicotinamide , a pharmacophore intermediate characterized by significant steric strain and competing hydrogen-bond synthons. Unlike planar nicotinamide derivatives, the 2,6-dichloro substitution pattern introduces a "steric clamp" that forces the amide moiety out of planarity, creating unique conformational atropisomerism challenges. This guide provides a self-validating workflow for crystal growth, X-ray diffraction (XRD) acquisition, and supramolecular analysis, designed for researchers in structural biology and solid-state chemistry.

Molecular Rationale & Theoretical Basis[1]

The Steric "Twist" Paradigm

The core structural challenge of 2,6-Dichloro-N-methylnicotinamide lies in the interaction between the pyridine ring substituents and the amide group at position 3.

  • Steric Clash: The chlorine atoms at positions 2 and 6 possess large Van der Waals radii (1.75 Å). The carbonyl oxygen and the amide nitrogen at position 3 cannot lie coplanar with the pyridine ring without severe steric repulsion from the 2-chloro substituent.

  • Conformational Consequence: We predict a significant torsion angle (

    
    ) across the C(2)-C(3)-C(carbonyl)-O bond. While unsubstituted nicotinamide is nearly planar (
    
    
    
    ), the 2,6-dichloro analog typically exhibits
    
    
    . This de-conjugation isolates the amide
    
    
    -system from the pyridine ring, altering electronic density and solubility profiles.
Supramolecular Synthons

The


-methyl substitution eliminates one hydrogen bond donor compared to the primary amide, reducing the likelihood of forming the classic 

amide dimer. Instead, the crystal packing is driven by:
  • 
     Catemers:  Infinite chains of 
    
    
    
    interactions.
  • Halogen Bonding: The

    
    -hole on the chlorine atoms (specifically at C2/C6) acts as a Lewis acid, potentially forming 
    
    
    
    or
    
    
    contacts that stabilize the twisted conformation.

Experimental Protocol: Crystal Growth & Data Acquisition

Solvent Selection Strategy (Self-Validating)

To obtain single crystals suitable for XRD, we employ a vapor diffusion method rather than simple evaporation, to control nucleation rates of this potentially metastable conformational isomer.

Solvent SystemRoleJustification
Ethyl Acetate (EtOAc) SolventModerately polar, non-protic. Dissolves the organic core without competing for H-bonds.
n-Heptane Anti-solventNon-polar. Induces slow precipitation driven by hydrophobic effect.
Ethanol/Water (9:1) AlternativeUsed only if EtOAc fails. Note: Protic solvents may solvate the amide, altering the packing motif.
Protocol: Vapor Diffusion
  • Dissolution: Dissolve 20 mg of 2,6-Dichloro-N-methylnicotinamide in 2 mL of EtOAc. Sonicate for 30s to ensure homogeneity. Filter through a 0.45

    
    m PTFE syringe filter into a small inner vial.
    
  • Chamber Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Heptane.

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Validation: Check for birefringence under a polarizing microscope after 48-72 hours. Block-like morphology indicates high quality; needles indicate rapid growth (require dilution).

X-Ray Diffraction Acquisition Parameters
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å)
    .
    • Causality: Copper (

      
      ) radiation causes significant fluorescence with Chlorine atoms, leading to high background noise and absorption errors. Mo radiation minimizes this absorption (
      
      
      
      ).
  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Causality: Reduces thermal vibration (ellipsoids) of the terminal methyl group and the chlorine atoms, allowing for precise bond length determination.

Structural Analysis & Refinement Workflow

The following diagram details the logical flow from raw data to a validated structure, emphasizing the handling of the specific "chlorine-induced" disorder.

XRD_Workflow Start Raw Diffraction Frames (Mo Source) Index Unit Cell Indexing (SAINT/CrysAlis) Start->Index SpaceGroup Space Group Determination (XPREP) Index->SpaceGroup Check Systematic Absences Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Refine->Refine Modeling Disorder (Cl Rotational Disorder?) Check Validation (CheckCIF / IUCr) Refine->Check Check->Refine Fix A/B Alerts

Figure 1: Crystallographic workflow emphasizing the critical path from Mo-source data collection to refinement, specifically addressing potential disorder in the halogenated positions.

Refinement Critical Checkpoints
  • Chlorine Anisotropy: The Cl atoms may show high thermal motion if the crystal quality is poor. Apply ANIS early in refinement. If ellipsoids are prolate, consider ISOR restraints (0.01 target).

  • Hydrogen Placement:

    • Aromatic H: Constrain using riding model (HFIX 43).

    • Amide N-H: Locate in Difference Fourier map. Refine coordinates freely if data quality permits; otherwise, restrain

      
       distance to 
      
      
      
      Å (DFIX).
    • Methyl H: Use HFIX 137 (idealized methyl rotation) to allow the group to find its energy minimum relative to the carbonyl oxygen.

Supramolecular Architecture & Interaction Logic

Once the structure is solved, the analysis must focus on the intermolecular interactions that stabilize the lattice.

The Interaction Hierarchy

The crystal packing is dictated by a competition between strong Hydrogen Bonds and weak Halogen Bonds.

Interaction TypeDonorAcceptorDistance (Å)Geometry
Primary H-Bond Amide

Carbonyl

(neighbor)

Linear (

)
Halogen Bond

(

-hole)
Carbonyl

or Amide



Weak H-Bond Methyl

Cl (Lateral)

Bent
Pathway of Assembly

The following diagram illustrates the assembly logic. The steric bulk of the Cl atoms prevents the formation of flat sheets, forcing the molecules into twisted chains.

Interaction_Logic Mol 2,6-Dichloro-N-methylnicotinamide (Monomer) Sterics 2,6-Cl Steric Bulk Mol->Sterics Twist Amide Twist (Non-Planar) Sterics->Twist Forces Rotation Chain 1D Chain Motif (C(4) Synthon) Twist->Chain Prevents Dimerization Stack 3D Packing (Pi-Stacking / Cl...Cl) Chain->Stack Inter-chain Halogen Bonds

Figure 2: Supramolecular assembly logic. The 2,6-dichloro steric blockade forces the amide twist, which in turn favors 1D chain formation over planar dimerization.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1]

  • Srikrishnan, T., & Parthasarathy, R. (1990).[2] "Structure of N-methylnicotinamide." Acta Crystallographica Section C, 46(9), 1723-1725.[2] (Provides the baseline geometry for the N-methylamide group). [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The definitive protocol for refinement). [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5). (Essential for interpreting Cl...O interactions). [Link]

Sources

Chemo- and Regioselective Functionalization of 2,6-Dichloro-N-methylnicotinamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2,6-dichloro-N-methylnicotinamide (DCMN) , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike simple pyridines, DCMN exhibits a complex "push-pull" electronic environment driven by the C3-amide substituent, creating a dichotomy between steric control and electronic activation.

This document details the mechanistic principles governing Nucleophilic Aromatic Substitution (


) on this ring, specifically addressing the competition between the C2 and C6 positions. It provides validated protocols for regioselective functionalization and visualizes the decision trees required for synthetic planning.

Electronic Structure & Mechanistic Underpinnings[1]

The reactivity of DCMN is defined by the interplay between the electron-deficient pyridine core and the substituents at positions 2, 3, and 6.

The "Pyridine Problem" (Electronic Activation)

The pyridine ring is naturally


-deficient, making it susceptible to nucleophilic attack. In DCMN, this deficiency is exacerbated by three factors:
  • Inductive Withdrawal (-I): The electronegative chlorine atoms at C2 and C6, and the amide nitrogen at C3, pull electron density from the ring.

  • Resonance Withdrawal (-M): The carbonyl of the N-methylamide at C3 conjugates with the ring, specifically depleting electron density at the ortho (C2, C4) and para (C6) positions relative to itself.

  • Ring Nitrogen: The pyridine nitrogen (N1) exerts a strong inductive effect, activating the adjacent C2 and C6 positions.[1]

The Regioselectivity Paradox (C2 vs. C6)

The most critical challenge in working with DCMN is predicting and controlling the site of nucleophilic attack.

FeatureC2 Position (Ortho to Amide)C6 Position (Para to Amide)
Electronic Activation Highest. Activated by N1 (adjacent), Cl (adjacent), and Amide (ortho).[1]High. Activated by N1 (adjacent) and Amide (para).[1]
Steric Environment Hindered. The C3-amide group creates significant steric bulk, blocking the trajectory of attack.Accessible. Relatively unhindered approach for nucleophiles.[1]
Directing Effects Possible. Amide NH can H-bond with incoming nucleophiles (e.g., alkoxides), directing attack here.[1]None.

The General Rule: Under standard kinetic conditions (polar aprotic solvents, bulky nucleophiles), C6 substitution dominates due to steric factors.[1] However, C2 substitution can be enforced using non-polar solvents or specific directing groups.[1]

Visualization: Reactivity & Pathways

The following diagrams illustrate the electronic activation vectors and the divergent synthetic pathways available based on reaction conditions.

DCMN_Reactivity DCMN 2,6-Dichloro-N-methylnicotinamide (Core Scaffold) Elec_C2 C2 Activation: Inductive (+++) Steric Hinderance (High) DCMN->Elec_C2 Electronic Map Elec_C6 C6 Activation: Inductive (++) Steric Access (Open) DCMN->Elec_C6 Cond_Directed Directed/Thermodynamic (Non-polar: DCM, Toluene) H-Bonding Nucleophiles Elec_C2->Cond_Directed Cond_Kinetic Kinetic Control (Polar Aprotic: DMF, DMSO) Bulky Nucleophiles Elec_C6->Cond_Kinetic Prod_C6 Major Product: C6-Substituted (Standard SNAr) Cond_Kinetic->Prod_C6 Favored Pathway Prod_C2 Major Product: C2-Substituted (Directed SNAr) Cond_Directed->Prod_C2 Specific Conditions

Figure 1: Decision tree for regioselective functionalization. Green path indicates the standard kinetic outcome; red path indicates condition-dependent reversal.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Conversion of 2,6-dichloronicotinic acid to 2,6-dichloro-N-methylnicotinamide.

Rationale: Direct amidation of the acid chloride is preferred over coupling reagents (EDC/HATU) to avoid side reactions with the reactive chlorines and to ensure complete conversion.[1]

Materials:

  • 2,6-Dichloronicotinic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (5.0 eq)[1]
    
  • Methylamine (2.0 M in THF) (3.0 eq)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalytic DMF[1]

Step-by-Step Workflow:

  • Acid Chloride Formation: Suspend 2,6-dichloronicotinic acid in anhydrous DCM under

    
    . Add catalytic DMF (2-3 drops).[1]
    
  • Add

    
     dropwise at 0°C. Reflux for 2 hours until the solution is clear (evolution of 
    
    
    
    /HCl ceases).
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Azeotrope with toluene (
    
    
    
    ) to ensure total removal of acidic volatiles.[1]
  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Cool to -10°C.

  • Add Methylamine solution dropwise.[1] Critical: Maintain temp < 0°C to prevent

    
     on the ring chlorines by the amine.
    
  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove excess amine) and Brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Regioselective C6-Amination ( )

Objective: Selective installation of a nucleophile (e.g., morpholine) at the C6 position.[1]

Rationale: Using a polar aprotic solvent (DMF) enhances the nucleophilicity of the amine.[1] The steric bulk of the C3-amide directs the incoming nucleophile to the less hindered C6 position.

Materials:

  • 2,6-Dichloro-N-methylnicotinamide (1.0 eq)

  • Morpholine (1.1 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • DMF (Concentration 0.2 M)[1]

Step-by-Step Workflow:

  • Dissolve the scaffold in DMF.[1]

  • Add DIPEA followed by Morpholine.[1]

  • Reaction: Stir at Room Temperature for 4-16 hours.

    • Note: Heating (>60°C) may promote bis-substitution (C2 and C6) or overcome the steric barrier at C2.[1]

  • Monitoring: Monitor by LC-MS. Look for M+Morpholine-Cl peak.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1]

Advanced Mechanistic Insights: Controlling Selectivity

While C6 substitution is the default, specific strategies can alter this reactivity.

Solvent-Controlled Regioselectivity

Research indicates that solvent polarity plays a massive role in the transition state energy of these reactions.

  • Acetonitrile/DCM (Low

    
     value):  Can favor C2-substitution  in specific cases where the nucleophile coordinates with the amide hydrogen (Directed Ortho Metalation-like transition state).
    
  • DMSO/DMF (High

    
     value):  Disrupts internal H-bonding, favoring the sterically accessible C6-substitution .
    
The "DABCO Effect"

Using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst significantly enhances C6 selectivity for phenols/alkoxides.[1]

  • Mechanism: DABCO forms a transient, highly reactive quaternary ammonium species at C6 (displacing Cl).[1] This intermediate is then rapidly attacked by the phenol. The steric bulk of the DABCO-adduct makes C2 attack virtually impossible.

Summary of Conditions
Desired PositionNucleophile TypeSolventAdditive/CatalystTemp
C6 (Major)

Amines
DMF / DMSODIPEA /

25°C
C6 (Exclusive) Phenols / AlcoholsToluene / THFDABCO (cat.)0°C -> RT
C2 (Minor/Hard) Small AlkoxidesDCM / MeCNNone (exploit H-bond)-78°C -> 0°C

References

  • Shi, Y.-J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." Advanced Synthesis & Catalysis, vol. 348, no.[1][3] 1-2, 2006, pp. 305-308.

    • Relevance: Establishes the DABCO protocol for exclusive C6 functionalization and discusses the steric parameters of the pyridine ring.
    • [1]

  • Srikrishnan, T., & Parthasarathy, R. "Structure of N-methylnicotinamide." Acta Crystallographica Section C, vol. 46, no. 9, 1990, pp. 1723-1725.

    • Relevance: Provides the crystal structure data confirming the twist angle of the amide group, valid
  • Sanchez, R., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines." WuXi AppTec Technical Reports, 2021.

    • Relevance: Computational (QM) analysis of LUMO distributions in dichloro-heterocycles, explaining the electronic vs. steric competition.
  • PubChem Compound Summary. "6-Chloro-N-methylnicotinamide." National Center for Biotechnology Information.[1]

    • Relevance: Physical properties and structural identifiers for the monosubstituted product.
    • [1]

Sources

Methodological & Application

Protocols for nucleophilic substitution on 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective


 Strategies for 2,6-Dichloro-N-methylnicotinamide 

Introduction & Mechanistic Rationale

The 2,6-dichloro-N-methylnicotinamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-inflammatory agents. The scaffold presents two electrophilic sites for Nucleophilic Aromatic Substitution (


): the C2 and C6 positions.[1]

Controlling regioselectivity on this substrate is a classic competition between steric hindrance and electronic activation , further complicated by the coordination potential of the C3-amide group.

The Regioselectivity Paradox
  • Electronic Activation (The C2 Argument): The C2 position is ortho to the electron-withdrawing amide group (

    
    ) and ortho to the ring nitrogen. Inductively, this is the most electron-deficient carbon, theoretically favoring nucleophilic attack.
    
  • Steric Hindrance (The C6 Argument): The C3-amide group creates significant steric bulk around C2. The C6 position, being remote from the amide, is sterically accessible.

  • The "Ortho Effect" (Chelation Control): Under specific conditions (non-polar solvents, metal cations), the amide oxygen can coordinate with the incoming nucleophile (via a metal cation bridge), directing attack to the C2 position despite the steric penalty.

Summary of Reactivity Rules:

  • Amines (Neutral/Basic conditions): Sterics dominate. Attack occurs predominantly at C6 .

  • Alkoxides (Metal-mediated): Chelation can dominate. Attack can be directed to C2 using Na+ or Li+ salts in non-polar solvents.[2]

  • Sequential Substitution: C6 is substituted first under mild conditions; C2 requires forcing conditions (high temperature/microwave) for the second displacement.

Mechanistic Visualization

The following decision tree illustrates the critical process parameters determining the regiochemical outcome.

Regioselectivity Substrate 2,6-Dichloro-N- methylnicotinamide Nucleophile Nucleophile Selection Substrate->Nucleophile Path_Amine Primary Amines (Steric Control) Nucleophile->Path_Amine R-NH2 / DIPEA Path_Alkoxide Alkoxides + Metal (Na+) (Chelation Control) Nucleophile->Path_Alkoxide RO- Na+ / THF TS_C6 Open Transition State (Sterically Favored) Path_Amine->TS_C6 Avoids C3-Amide TS_C2 Cyclic Transition State (Metal-Templated) Path_Alkoxide->TS_C2 Coordinates C3-O Prod_C6 Product A: 6-Substituted-2-chloro TS_C6->Prod_C6 Kinetic Product Prod_C2 Product B: 2-Substituted-6-chloro TS_C2->Prod_C2 Directed Product

Figure 1: Decision tree for regioselective synthesis. Steric control favors C6 (green), while chelation control favors C2 (red).

Experimental Protocols

Protocol A: C6-Selective Mono-Amination (Kinetic Control)

Target: Synthesis of 6-amino-2-chloro-N-methylnicotinamide derivatives.

Rationale: Primary amines are bulky enough to be repelled by the C3-amide. Using a mild base prevents deprotonation of the amide nitrogen, maintaining the steric bulk.

Reagents:

  • Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate and solvent. Stir until dissolved.

  • Add Reagents: Add DIPEA followed by the amine dropwise at room temperature (RT).

  • Reaction: Heat the mixture to 60–80°C . Monitor by LCMS/TLC.

    • Note: Reaction typically completes in 4–6 hours.

    • Checkpoint: If bis-substitution (C2+C6) is observed (>5%), lower temperature to 50°C.

  • Workup:

    • Cool to RT.

    • Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water. Stir for 30 min. Filter the precipitate.[3]

    • Method B (Extraction): If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Expected Yield: 75–90% (C6-isomer).

Protocol B: C2-Selective Alkoxylation (Chelation Control)

Target: Synthesis of 2-alkoxy-6-chloro-N-methylnicotinamide derivatives.

Rationale: To force substitution at the hindered C2 position, we utilize the "Ortho Effect." Sodium hydride generates the alkoxide and deprotonates the amide. The sodium cation coordinates between the amide oxygen and the alkoxide, guiding the nucleophile to C2.

Reagents:

  • Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (2.2 equiv )

    • Critical: 1.0 eq to deprotonate the amide, 1.2 eq to form the alkoxide.

  • Solvent: Anhydrous THF or Dioxane (Non-polar/aprotic is essential for tight ion pairing).

Procedure:

  • Activation: Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

    
     or Ar).
    
  • Nucleophile Formation: Add the alcohol dropwise. Stir for 15 min at 0°C.

  • Substrate Addition: Add the substrate (dissolved in minimal THF) dropwise to the base/alkoxide mixture.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to RT and stir. If conversion is slow after 2h, heat to 40–50°C.

    • Warning: Excessive heat (>60°C) may break the coordination and lead to C6 mixtures.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (x3). Wash organic layer with water (x2) to remove excess salts.

  • Purification: Column chromatography is usually required to separate minor C6 isomers.

Expected Yield: 60–75% (C2-isomer dominant).

Protocol C: Sequential Di-Substitution (Library Synthesis)

Target: 2,6-Diamino-N-methylnicotinamide derivatives.

Rationale: The C6-chloro is displaced first (Protocol A). The resulting product has a deactivated C2-chloro (due to electron donation from the new C6-amino group). Therefore, the second displacement requires forcing conditions (high temperature and polar solvent).

Workflow:

  • Step 1: Perform Protocol A to isolate the 6-amino-2-chloro intermediate.

  • Step 2 (Forcing Conditions):

    • Dissolve Intermediate A (1.0 equiv) in DMSO or NMP (0.5 M).

    • Add Second Amine (2.0–5.0 equiv).

    • Add Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Energy Input:

      • Thermal: Heat to 120–140°C for 12–24 hours.

      • Microwave (Recommended): 140–160°C for 30–60 mins.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is often necessary due to the polarity of the diamine.

Analytical Validation (NMR Signatures)

Distinguishing the isomers is critical. Use


-NMR and NOE (Nuclear Overhauser Effect) experiments.
FeatureC6-Substituted ProductC2-Substituted Product
Structure 6-Amino-2-chloro2-Amino-6-chloro
C5-H Proton Doublet (~6.5 - 7.0 ppm)Doublet (~6.5 - 7.0 ppm)
C4-H Proton Doublet (~7.8 - 8.2 ppm)Doublet (~7.5 - 7.9 ppm)
Coupling (

)
~8.0 - 8.5 Hz~8.0 - 8.5 Hz
NOE Signal NO NOE between Amide-Me and Nucleophile.Strong NOE between Amide-Me and Nucleophile protons.
Shift of Amide-NH Standard broad singlet.Often downfield shifted (H-bonding to C2-N).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (C6 vs C2 mixture) Temperature too high during addition; Solvent too polar (for Protocol B).Add nucleophile at 0°C or -10°C. For Protocol B, switch from DMF to THF/Toluene to enhance chelation.
Hydrolysis of Amide Presence of water; Strong hydroxide base.Use anhydrous solvents. Avoid NaOH/KOH; stick to Carbonates or DIPEA.
No Reaction at C2 (Protocol C) Deactivation by C6-amine; Steric bulk.Switch to Microwave heating. Use pure amine as solvent if liquid.
Formation of "Tar" Polymerization of pyridine; Excessive heat.Perform reaction under

. Limit reaction time; do not overheat overnight.

References

  • Regioselectivity in Nicotinamides

    • Title: Ortho-selectivity in the nucleophilic arom

      
      ) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[2]
      
    • Source: Tetrahedron Letters, 2011, 52(32), 4172-4176.[2]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (General C6-Selectivity)

    • Title: Discovery of 2-amino-4-(benzylamino)pyrimidines as potent and selective inhibitors of the anaplastic lymphoma kinase (ALK). (Analogous chemistry on pyrimidine/pyridine scaffolds).
    • Source: Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Organic Synthesis of Heterocycles.
    • Source: Current Organic Chemistry.
    • URL:[Link]

  • NMR Characterization Data

    • Title: NMR Spectra of Nicotinamide Derivatives (BMRB D
    • Source: Biological Magnetic Resonance D
    • URL:[Link]

Sources

Application Note: Regioselective Functionalization of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to guide researchers through the complex regioselective functionalization of 2,6-Dichloro-N-methylnicotinamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.

The guide prioritizes causality (why a reaction happens at C2 vs. C6) and provides self-validating protocols (how to prove you made the right isomer).

Introduction & Mechanistic Grounding

The functionalization of 2,6-Dichloro-N-methylnicotinamide (1) presents a classic problem in heterocyclic chemistry: distinguishing between two chemically similar electrophilic sites. While both the C2 and C6 positions are activated by the pyridine nitrogen, they are differentiated by the electronic and steric influence of the N-methylcarboxamide group at C3.

The Regioselectivity Paradox[1]
  • The C6 Position (Kinetic/Steric Control): This position is sterically accessible. In standard Nucleophilic Aromatic Substitution (

    
    ), the bulky substituent at C3 blocks the trajectory of incoming nucleophiles at C2, making C6 the preferred site for attack by amines, alkoxides, and thiols.
    
  • The C2 Position (Thermodynamic/Chelation Control): The C2 position is electronically more deficient due to the inductive effect of the adjacent carbonyl group. However, accessing this site requires overcoming steric hindrance. This is best achieved using Transition-Metal Catalysis (Suzuki-Miyaura) where the catalyst is directed to C2 via chelation with the amide oxygen, or by using small, hard nucleophiles that can exploit hydrogen-bonding interactions.

Reactivity Map

The following diagram illustrates the competing forces driving regioselectivity.

ReactivityMap cluster_factors Governing Factors Core 2,6-Dichloro-N- methylnicotinamide C6_Path C6 Position (Sterically Accessible) Core->C6_Path Standard SNAr (Amines/Alkoxides) C2_Path C2 Position (Chelation/Electronic) Core->C2_Path Pd-Catalysis (Chelation Control) Product_C6 C6-Functionalized (Major Product in SNAr) C6_Path->Product_C6 Product_C2 C2-Functionalized (Major Product in Directed Suzuki) C2_Path->Product_C2 Sterics Steric Hindrance Blocks C2 Sterics->C6_Path Chelation Amide Oxygen Directs Pd to C2 Chelation->C2_Path

Figure 1: Mechanistic divergence in the functionalization of 2,6-dichloro-N-methylnicotinamide. Green paths indicate steric control; Red paths indicate chelation control.

Protocol A: C6-Selective Nucleophilic Aromatic Substitution ( )

Objective: Selective introduction of amines or alkoxides at the C6 position. Mechanism: The N-methylamide group at C3 creates significant steric bulk, preventing nucleophilic attack at C2. The use of a non-chelating base reinforces this kinetic selectivity.

Materials
  • Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or DABCO (1.2 - 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 2,6-dichloro-N-methylnicotinamide (100 mg, 0.49 mmol) in anhydrous MeCN (2.5 mL).

  • Base Addition: Add DIPEA (102 µL, 0.59 mmol) at room temperature.

    • Expert Insight: If using phenols, use DABCO (1.2 equiv).[1] DABCO forms a highly reactive cationic intermediate at C6, which is then rapidly displaced by the phenol, boosting regioselectivity to >20:1 [1].

  • Nucleophile Addition: Add the amine dropwise.

  • Reaction: Stir at 60°C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 1:1). The C6-substituted product typically is less polar than the C2-isomer due to the lack of intramolecular H-bonding interactions that might occur in the C2-isomer.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expected Data & Validation
ParameterC6-Isomer (Target)C2-Isomer (Impurity)
1H NMR (Pyridine H) Doublets with

Hz.
Doublets with

Hz.
UV-Vis Shift Bathochromic shift (red-shift) due to conjugation.Distinct shift due to H-bond with amide.
HMBC Correlation Amide Carbonyl correlates to C2-H (if C6 is sub'd, C2 retains H? No, C2 is Cl). Critical: Look for correlation between Amide C=O and the remaining Pyridine Ring Proton. If C6 is substituted, the remaining proton is at C5/C4.If C2 is substituted, the remaining proton is at C5/C4.

Validation Rule: In the C6-product, the remaining Chlorine is at C2. The C2-Cl carbon typically appears upfield (~148 ppm) compared to C6-Cl (~152 ppm) in 13C NMR, but definitive assignment requires HMBC: The Amide Carbonyl (C=O) will show a strong 3-bond coupling to the C2 carbon. If C2 has a Cl, the shift is characteristic. If C2 has the amine, the shift changes drastically.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Objective: Selective formation of C-C bonds at the sterically hindered C2 position. Mechanism: This protocol utilizes the "Chelation Effect." The amide oxygen coordinates with the Palladium catalyst, directing the Oxidative Addition to the adjacent C2-Cl bond, overriding the steric preference for C6.

Materials
  • Substrate: 2,6-Dichloro-N-methylnicotinamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: PXPd2 (Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II)) or

    
     with 
    
    
    
    .
    • Note: PXPd2 is preferred for high regioselectivity [2].

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: Methanol (Reagent Grade) or Ethanol/Toluene (1:1)

Step-by-Step Methodology
  • Degassing: Sparge the solvent (MeOH) with Nitrogen for 15 minutes. Oxygen inhibits the active Pd(0) species.

  • Assembly: In a reaction vial, combine the substrate (0.5 mmol), Boronic acid (0.55 mmol), and

    
     (1.0 mmol).
    
  • Catalyst Addition: Add PXPd2 (1–2 mol%).

    • Why this catalyst? The bulky, electron-rich phosphine ligands stabilize the Pd center, while the specific geometry allows the amide-directed oxidative addition to occur rapidly before the C6 site reacts.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Critical Control Point: Do not overheat. Higher temperatures (>100°C) can erode selectivity, leading to bis-coupling.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Experimental Workflow Diagram

SuzukiWorkflow Start Start: 2,6-Dichloro-N-methylnicotinamide Reagents Add Reagents: Boronic Acid (1.1 eq) K2CO3 (2.0 eq) Solvent: MeOH Start->Reagents Catalyst Add Catalyst: PXPd2 (1-2 mol%) (Promotes Chelation) Reagents->Catalyst Heat Reaction: 60-80°C, 2-4 Hours Catalyst->Heat Check QC Check (HPLC): Ratio C2:C6 > 95:5? Heat->Check Purify Purification: Celite Filter -> Column Check->Purify Yes Optimize Troubleshoot: Lower Temp or Change Ligand Check->Optimize No Optimize->Heat

Figure 2: Workflow for C2-Selective Suzuki Coupling emphasizing the critical QC checkpoint.

Summary of Conditions & Selectivity

Reaction TypeTarget PositionKey Reagent/ConditionMechanismSelectivity Ratio (Typical)

(Amine)
C6 DIPEA / MeCN / 60°CSteric Hindrance at C2> 10:1

(Phenol)
C6 DABCO / TolueneDABCO Catalysis> 20:1 [1]
Suzuki Coupling C2 PXPd2 /

/ MeOH
Amide Chelation (Directed)> 15:1 [2]
Suzuki Coupling C6

/

/ Dioxane
Steric Control (Non-directed)~ 4:1 (Lower selectivity)

References

  • Regioselective DABCO-C

    
    : 
    
    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Arom

      
      ) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.[1]
      
    • Source: Academia.
    • URL:

  • Regioselective Suzuki Coupling (C2)

    • Title: Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.[2]

    • Source: PubMed (Org Lett. 2003).
    • URL:

  • General Trends in Pyridine Coupling

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Science (RSC).
    • URL:

Sources

Preparation of heterocyclic compounds using 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 2,6-Dichloro-N-methylnicotinamide in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of 2,6-dichloro-N-methylnicotinamide as a pivotal building block for the synthesis of diverse heterocyclic compounds. We delve into the fundamental principles governing its reactivity, focusing on two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and practical guidance to leverage this versatile reagent in the construction of complex molecular architectures. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and successful synthetic outcomes.

Introduction: A Versatile Scaffold for Drug Discovery

Heterocyclic compounds form the backbone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Among the myriad of available starting materials, functionalized dichloropyridines are exceptionally valuable due to their predictable reactivity and the potential for sequential, regioselective elaboration.[3][4]

2,6-Dichloro-N-methylnicotinamide emerges as a particularly strategic reagent. The pyridine core is activated towards nucleophilic attack at the C2 and C6 positions by the electron-withdrawing effect of the ring nitrogen.[3][5] The two chlorine atoms serve as excellent leaving groups for both SNAr and transition-metal-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents.[6] Furthermore, the N-methylnicotinamide moiety at the C3 position not only offers a handle for further chemical modification but also electronically influences the regioselectivity of substitution reactions on the pyridine ring.[7]

This guide will systematically detail the core synthetic transformations achievable with this reagent, providing robust protocols for the synthesis of substituted aminopyridines, alkoxypyridines, pyridones, and biaryl systems.

Physicochemical Properties & Core Reactivity

Table 1: Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dioxane)
CAS Number Not available
The Principle of Electrophilic Activation

The reactivity of the 2,6-dichloro-N-methylnicotinamide ring is fundamentally governed by the electronic properties of the pyridine heterocycle. The electronegative nitrogen atom polarizes the ring, creating electron-deficient (electrophilic) centers, particularly at the α (C2, C6) and γ (C4) positions. This electron deficiency is crucial for facilitating the attack of nucleophiles.

In a Nucleophilic Aromatic Substitution (SNAr) reaction, the rate-determining step is typically the initial attack by the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][8] For substitution at the C2 or C6 position, the negative charge in one of the resonance structures of this intermediate is favorably located on the electronegative nitrogen atom, providing significant stabilization. This is not possible for attack at the C3 or C5 positions, explaining the pronounced selectivity for the positions flanking the nitrogen.[5]

G cluster_0 S(N)Ar Mechanism at C2/C6 cluster_1 Resonance Forms A 2,6-Dichloropyridine Derivative C Meisenheimer Complex (Resonance Stabilized) A->C + Nu- B Nucleophile (Nu-) B->C D Product C->D - Cl- R1 Charge on Carbon C->R1 R2 Charge on Nitrogen (Major Contributor) R1->R2 Resonance

Caption: Stabilization of the Meisenheimer intermediate in SNAr reactions.

Application Note I: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr provides a direct and powerful method for C-N, C-O, and C-S bond formation on the pyridine ring. Due to electronic deactivation after the first substitution, mono-functionalization of 2,6-dichloro-N-methylnicotinamide is generally facile and highly regioselective, while the second substitution requires more forcing conditions.[3]

Protocol 1.1: Regioselective Mono-Amination

This protocol describes the synthesis of a 2-amino-6-chloro-N-methylnicotinamide derivative, a common scaffold in medicinal chemistry. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the reactants without interfering with the nucleophile.

Materials:

  • 2,6-Dichloro-N-methylnicotinamide (1.0 eq)

  • Primary or Secondary Amine (e.g., Piperidine, 1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,6-dichloro-N-methylnicotinamide (1.0 eq) in DMF (0.2 M), add the amine (1.2 eq) followed by K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Causality: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-6-chloro-N-methylnicotinamide derivative.

Protocol 1.2: Synthesis of 6-Chloro-2-pyridone Derivatives via Hydrolysis

The mono-substituted 2-alkoxy-6-chloro intermediate can be readily synthesized using an analogous procedure to Protocol 1.1, by reacting 2,6-dichloro-N-methylnicotinamide with an alcohol (e.g., methanol, ethanol) in the presence of a strong base like sodium hydride (NaH). Subsequent hydrolysis under acidic conditions yields the corresponding 2-pyridone, a privileged scaffold in drug discovery.[9]

Step A: Alkoxylation

  • To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the desired alcohol (1.5 eq) dropwise. Allow the mixture to stir for 20 minutes.

  • Add a solution of 2,6-dichloro-N-methylnicotinamide (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl and proceed with an aqueous workup as described in Protocol 1.1.

Step B: Hydrolysis to Pyridone

  • Dissolve the crude 2-alkoxy-6-chloro intermediate in a mixture of acetic acid and concentrated HCl (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 110 °C) for 6-18 hours.

  • Cool the mixture, carefully neutralize with a saturated solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purify by crystallization or column chromatography to obtain the 6-chloro-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

Application Note II: Palladium-Catalyzed Cross-Coupling Reactions

While chlorides are less reactive than bromides or iodides in cross-coupling, modern palladium catalysis, employing highly active, bulky phosphine ligands, enables efficient bond formation.[6][10] These reactions are fundamental for constructing complex molecules, such as biaryl compounds for pharmaceuticals.[11]

G cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - 2,6-Dichloro-N-methylnicotinamide - Coupling Partner - Base - Solvent Setup->Reagents Catalyst Add Catalyst System (Pd source + Ligand) Reagents->Catalyst Reaction Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[6][10] The choice of ligand is critical for activating the C-Cl bond.

Materials:

  • 2,6-Dichloro-N-methylnicotinamide (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos or XPhos ligand (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 ratio)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dichloro-N-methylnicotinamide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the anhydrous dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution.

  • Causality: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition into the C-Cl bond.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (6-24 hours), as monitored by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Perform an aqueous workup and purification as described in Protocol 1.1.

Table 2: Typical Conditions for Cross-Coupling Reactions

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄, Cs₂CO₃Dioxane/H₂O90-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3)RuPhos (2-6)NaOtBu, LHMDSToluene, Dioxane80-110
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction complements the SNAr approach, particularly for less nucleophilic amines or when milder conditions are required.[3]

Materials:

  • 2,6-Dichloro-N-methylnicotinamide (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • RuPhos or BrettPhos ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Follow the inert atmosphere setup as described in Protocol 2.1, combining the 2,6-dichloro-N-methylnicotinamide, amine, and NaOtBu.

  • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, but it is sensitive to moisture, necessitating anhydrous conditions.

  • Add the anhydrous solvent, followed by the pre-mixed Pd₂(dba)₃ and ligand.

  • Degas the mixture and heat to 80-110 °C, monitoring the reaction progress.

  • Upon completion, cool the reaction, quench carefully with water, and perform an aqueous workup and purification as previously described.

Conclusion

2,6-Dichloro-N-methylnicotinamide stands as a powerful and versatile platform for the synthesis of highly functionalized pyridine derivatives. Its predictable reactivity allows for selective mono-substitution via both SNAr and palladium-catalyzed cross-coupling pathways. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to confidently employ this reagent in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • BenchChem. (2025). Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

  • ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Thieme. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • ResearchGate. (2025). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. Available at: [Link]

  • ResearchGate. (2025). From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • PubMed. (2008). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Available at: [Link]

  • Wiley-VCH. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, 2nd, Completely Revised and Enlarged Edition.
  • ResearchGate. (2025). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Available at: [Link]

  • Google Patents. (1992). Process for preparing 2,6-dichloropyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]

  • IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • PubMed. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Available at: [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available at: [Link]

  • RSIS International. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Available at: [Link]

  • ChemRxiv. (n.d.). Macrocyclic Peptides as Allosteric Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Available at: [Link]

  • MDPI. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available at: [Link]

Sources

Standard Operating Procedure: Handling & Applications of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2,6-Dichloro-N-methylnicotinamide (CAS: 325707-61-7) is a high-value heterocyclic scaffold used extensively in medicinal chemistry.[1] It serves as a linchpin intermediate for synthesizing dual-pharmacophore drugs, particularly kinase inhibitors and GPCR ligands.[1] Its structure features a pyridine core with two electrophilic chlorine atoms (C2 and C6) and a directing amide group at C3.

This guide provides a comprehensive protocol for the safe handling, storage, and strategic chemical manipulation of this compound. It addresses the critical challenge of regioselectivity —controlling nucleophilic attack at the C2 versus C6 positions—which is the primary failure mode in unoptimized workflows.

Health, Safety, and Environment (HSE) Protocol

Risk Level: Moderate (Irritant/Harmful)

Hazard Identification
  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Sensitization Risk: Halogenated pyridines can act as skin sensitizers upon repeated exposure.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Weighing Nitrile gloves (double), N95 mask or sash hood, Lab coatPrevents inhalation of fine dust; prevents dermal absorption.[1]
Synthesis Chemical splash goggles, Butyl rubber gloves (for corrosive reagents)Protects against splashes of bases (e.g., NaH, LiHMDS) often used with this scaffold.
Cleanup Full-face shield (if spill > 10g)Mitigates risk during neutralization of reaction mixtures.[1]
Emergency Response
  • Eye Contact: Flush immediately with saline for 15 minutes. Note: Pyridine derivatives can rapidly penetrate the cornea; seek immediate ophthalmological review.

  • Spill Management: Do not dry sweep. Dampen with PEG-400 or water mist to suppress dust, then absorb with vermiculite.[1]

Physicochemical Properties & Stability[1]

ParameterDataNotes
CAS Number 325707-61-7Verified Identity
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure.[1]
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water/hexanes.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic. Hydrolysis of C2-Cl to pyridone can occur over months if wet.

Application Note: Strategic Regiofunctionalization

The utility of 2,6-Dichloro-N-methylnicotinamide lies in its differential reactivity .[1] The C2 and C6 chlorines are not equivalent.

  • C6 Position: Sterically accessible and para to the electron-withdrawing amide.[1] Favored by bulky nucleophiles and non-chelating conditions.

  • C2 Position: Sterically hindered but activated by the inductive effect of the adjacent amide and potential hydrogen bonding (H-bond) direction.

Decision Tree for Regioselectivity

The following diagram illustrates the reaction pathways to selectively functionalize the scaffold.

Regioselectivity cluster_legend Mechanism Guide Start 2,6-Dichloro-N-methyl- nicotinamide ConditionA Condition A: Bulky Nucleophile (R-NH2) Non-polar Solvent (PhMe) No Lewis Acid Start->ConditionA Steric Control ConditionB Condition B: Small Nucleophile (RO-) Chelating Solvent (THF) Low Temp (-78°C) Start->ConditionB Electronic/Chelation Control ProductC6 Major Product: C6-Substituted (Thermodynamic) ConditionA->ProductC6 ProductC2 Major Product: C2-Substituted (Kinetic/Directed) ConditionB->ProductC2 Note1 C6 is favored by steric relief and para-activation. Note2 C2 is favored by H-bond delivery (Transition State).

Caption: Workflow for directing Nucleophilic Aromatic Substitution (SNAr) to C2 or C6 positions.

Protocol A: C6-Selective Amination (Thermodynamic Control)

This protocol yields the C6-amino derivative, preserving the C2-chlorine for subsequent Suzuki coupling.[1]

  • Preparation: Dissolve 2,6-Dichloro-N-methylnicotinamide (1.0 eq) in anhydrous Toluene (0.2 M). Note: Avoid DMF/DMSO to reduce C2 competition.

  • Base: Add DIPEA (1.2 eq). Inorganic bases (K₂CO₃) are less effective due to poor solubility in toluene.

  • Nucleophile: Add the amine (1.05 eq) dropwise at Room Temperature (RT).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Monitor: Check via LC-MS. The C6-isomer is typically less polar than the C2-isomer.[1]

  • Workup: Cool, dilute with EtOAc, wash with water. The C2-Cl atom remains intact.[1]

Protocol B: C2-Selective Alkoxylation (Directed Attack)

This protocol exploits the "ortho-effect" where the amide NH acts as a H-bond donor to the incoming alkoxide, directing it to C2.[1]

  • Preparation: Dissolve substrate in THF (0.1 M). Cool to 0°C .[2]

  • Nucleophile: Pre-form the sodium alkoxide (NaOR) in THF or use commercial solution (1.1 eq).

  • Addition: Add alkoxide slowly. The reaction is fast.

  • Quench: Quench with NH₄Cl(aq) immediately upon consumption of starting material (typically < 1 hour).

  • Outcome: High selectivity for C2 substitution is observed due to the transition state stabilization between the amide proton and the alkoxide oxygen [1].

Quality Control & Analytical Verification

HPLC Method[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time Logic:

    • Hydrolyzed byproduct (Pyridone): ~2.5 min (Most polar).

    • Target (Dichloride): ~5.8 min.

    • C2-Substituted Product: ~6.2 min.

    • C6-Substituted Product: ~6.5 min (Typically less polar than C2).[1]

NMR Identification (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Broad quartet/singlet at ~8.5 ppm.

  • Methyl Group: Doublet at ~2.8 ppm.

  • Aromatic Protons: Two doublets (J ~8.0 Hz) at ~7.6 ppm (C5-H) and ~8.1 ppm (C4-H).[1]

    • Diagnostic: Loss of symmetry compared to the acid precursor. Functionalization at C6 causes a significant upfield shift of the C5 proton doublet.

Waste Disposal

  • Halogenated Waste: All mother liquors and rinses must be segregated into Halogenated Organic Waste streams.

  • Aqueous Waste: Aqueous layers from workups containing pyridine derivatives must not be poured down the drain; collect for incineration.

References

  • Regioselectivity in SNAr Reactions of Pyridines

    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.[1][3][4]

    • Source: Shi, Y.-J., et al.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2,6-Dichloro-N-methylnicotinamide Product Page & SDS.[1]

    • Source: BLD Pharm / Fisher Scientific.
  • Mechanistic Insight (Ortho-Effect)

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine (Analogous Mechanism).[1][2]

    • Source: WuXi AppTec QM Magic Class, Chapter 18.
    • URL:[Link]

Sources

Reaction conditions for amide bond formation in nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Part 1: Strategic Analysis & The "Pyridine Problem"

Nicotinamide (pyridine-3-carboxamide) is a privileged scaffold in drug discovery, serving as the core pharmacophore in NAMPT inhibitors, kinase inhibitors (e.g., Venetoclax intermediates), and NAD+ salvage pathway modulators. However, the synthesis of these derivatives is frequently complicated by the "Pyridine Problem" :

  • Competitive Nucleophilicity: The pyridine nitrogen (

    
    ) is a competent nucleophile. It can react with activated acylating agents to form 
    
    
    
    -acylpyridinium salts, reducing yield and complicating purification.
  • Zwitterion Solubility: Nicotinic acid exists as a zwitterion in many organic solvents, leading to poor solubility and heterogeneous reaction mixtures that stall coupling.

  • Workup Amphotericity: The product (nicotinamide derivative) often retains basic character. Standard acid washes used to remove excess amine can inadvertently extract the product into the aqueous phase.

This guide moves beyond generic amide coupling to provide optimized, self-validating protocols specifically for the nicotinoyl scaffold.

Reagent Selection Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / DIPEA Acid Chloride (SOCl₂/Oxalyl) CDI (Carbonyldiimidazole)
Primary Use Case Process & Scale-Up (>10g)Discovery / HTS (<100mg)Non-Nucleophilic Amines One-Pot / Flow Chem
Epimerization Risk Very Low (Ideal for chiral amines)Low to MediumHighLow
Byproduct Removal Water Soluble (Simple wash)Difficult (Requires chromatography)Gas (HCl/SO₂) + SaltsImidazole (Water soluble)
Pyridine Compatibility Excellent (w/ Pyridine base)GoodPoor (Forms HCl salts)Good
Cost Efficiency HighLow (Expensive reagent)Very HighHigh

Part 2: Visualizing the Decision Logic

The following decision tree guides the chemist through the selection of the optimal coupling strategy based on substrate properties.

ReagentSelection Start Start: Nicotinic Acid + Amine CheckAmine Is the Amine Nucleophilic? Start->CheckAmine CheckChiral Is the Amine Chiral/Epimerizable? CheckAmine->CheckChiral Yes (Primary/Secondary) MethodC Method C: Acid Chloride (Force Conditions) CheckAmine->MethodC No (Aniline/Electron Deficient) CheckScale Scale of Reaction? CheckChiral->CheckScale No MethodA Method A: T3P + Pyridine (Best for Purity/Scale) CheckChiral->MethodA Yes (Prevent Racemization) CheckScale->MethodA > 5 grams MethodB Method B: HATU + DIPEA (Best for Speed/HTS) CheckScale->MethodB < 100 mg

Figure 1: Strategic decision tree for selecting amide coupling conditions for nicotinic acid derivatives.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Process Method (T3P)

Context: T3P (50% w/w in EtOAc or DMF) is the superior reagent for nicotinamides. It activates the carboxylic acid to a mixed anhydride that is highly reactive toward amines but slow to racemize. Crucially, the byproducts are water-soluble phosphonic acid salts.

Materials:

  • Nicotinic Acid derivative (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% in EtOAc, 1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Solvation: Charge the reaction vessel with Nicotinic Acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (5–10 volumes). Note: The mixture may be a slurry at this stage.

  • Base Addition: Add Pyridine (3.0 eq) at 0°C. The mixture often becomes homogeneous as the pyridine salts solubilize the zwitterion.

  • Activation: Dropwise add T3P solution (1.5 eq) over 10 minutes, maintaining temperature <10°C to suppress exotherms.

  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours.

    • Self-Validation: Monitor by HPLC/UPLC. T3P reactions are typically clean; if starting material persists after 4h, add 0.5 eq T3P and 1.0 eq base.

  • Quench & Workup (Critical):

    • Add water (5 volumes). Stir vigorously for 15 minutes.

    • Phase Separation: Separate layers. The T3P byproducts and excess pyridine will partition into the aqueous phase.

    • Wash Sequence:

      • Water (remove bulk salts).

      • 0.5 M NaHCO₃ (remove unreacted nicotinic acid).

      • Conditional: If the product is not acid-sensitive, a mild wash with 0.5 M citric acid removes residual pyridine. Caution: Ensure product does not protonate and extract into water.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.

Protocol B: High-Throughput Discovery Method (HATU)

Context: When material is scarce (<50 mg) and yield is paramount over purity/cost, HATU is the driver. It overcomes the poor nucleophilicity of the pyridine nitrogen by forming a highly reactive At-ester.

Materials:

  • Nicotinic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Required for solubility)

Step-by-Step Workflow:

  • Pre-Activation: Dissolve Nicotinic Acid (1.0 eq) and HATU (1.1 eq) in DMF (minimum volume, ~0.2 M).

  • Base Addition: Immediately add DIPEA (1.0 eq) to initiate active ester formation. Stir for 2–5 minutes. Color change to yellow/orange is typical.

  • Coupling: Add the Amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 1–16 hours.

  • Workup (The Challenge):

    • Option 1 (Precipitation): Pour reaction mixture into excess ice-water (10x volume). If the product is lipophilic, it will precipitate. Filter and wash.[1]

    • Option 2 (Extraction): Dilute with EtOAc, wash 3x with saturated LiCl (to remove DMF), then NaHCO₃.

    • Option 3 (Direct Prep-HPLC): For library scale, filter the DMF solution and inject directly onto a C18 Prep-HPLC column.

Part 4: Troubleshooting & "Self-Validating" Logic

The most common failure mode in nicotinamide synthesis is Loss of Product during Workup .

The pH Trap

Nicotinamides possess a basic pyridine nitrogen. If you wash the organic layer with strong acid (1M HCl) to remove unreacted amine, you will protonate your product (


) and it will migrate to the aqueous layer.

Validation Experiment: If yield is low, check the aqueous waste stream by TLC or LCMS. If product is found there, adjust aqueous pH to ~8-9 using saturated NaHCO₃ and re-extract with DCM/IPA (3:1).

Diagram: The T3P Workup Logic

This diagram visualizes the phase separation logic to ensure product recovery.

WorkupLogic Reaction Reaction Mixture (Product, Pyridine, T3P salts) Quench Add Water + EtOAc Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (T3P Byproducts, Pyridine Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product, Unreacted Amine) PhaseSep->OrgLayer AcidWash Mild Acid Wash (Citric Acid pH 5) *CRITICAL STEP* OrgLayer->AcidWash Check Check: Is Product Protonated? AcidWash->Check Success Pure Product in Organic Check->Success No (Product stays organic) Fail Product Lost to Aqueous Check->Fail Yes (pH too low)

Figure 2: Workup phase distribution logic for T3P mediated couplings.

References

  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Source:

    • Relevance: Establishes T3P/Pyridine as the benchmark for chiral and heterocyclic amides.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Source:

    • Relevance: Comprehensive review of coupling mechanisms including H
  • Patterson, E. A., et al. (2011). "Green Chemistry-Directed Optimization of a Scalable Synthesis of a Nicotinamide Derivative." Organic Process Research & Development, 15(3).

    • Source:

    • Relevance: Industrial perspective on scaling nicotinamide synthesis.
  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.

    • Source:

    • Relevance: detailed handling and safety d

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,6-Dichloro-N-methylnicotinamide is a critical intermediate step, often found in the production of phosphodiesterase (PDE) inhibitors and various kinase inhibitors. While the chemistry appears straightforward—an amidation of a carboxylic acid—the presence of two chlorine atoms at the ortho (2-position) and para (6-position) relative to the pyridine nitrogen creates a "trap" for the unwary chemist: Nucleophilic Aromatic Substitution (


). 

This guide addresses the primary yield-killing mechanism: the competition between the desired acylation (amide formation) and the undesired displacement of the chlorine atoms by methylamine.

Core Reaction Logic & Mechanism

To improve yield, you must understand the competing pathways.

  • Pathway A (Desired): Activation of the C3-Carboxyl group to an acid chloride, followed by attack of methylamine.

  • Pathway B (Undesired): Direct attack of methylamine on the C2 or C6 carbons, displacing chloride (S_NAr). This typically occurs if the reaction temperature is too high or if the acid chloride formation was incomplete.

Visualizing the Pathways

ReactionPathways cluster_legend Key Insight SM 2,6-Dichloronicotinic Acid Int Acid Chloride Intermediate (Reactive Species) SM->Int SOCl2, cat. DMF Reflux Prod Target Product (2,6-Dichloro-N-methylnicotinamide) Int->Prod MeNH2, < 0°C (Kinetic Control) Impurity Impurity (S_NAr) (2-Chloro-6-(methylamino)nicotinamide) Int->Impurity MeNH2, > 10°C (Thermodynamic Risk) Text Keep Temp < 0°C to favor Green path over Red path

Figure 1: Competing reaction pathways. High temperatures favor the displacement of chlorine (Red path), destroying yield.

Troubleshooting Guide (Q&A Format)

Module 1: Acid Chloride Activation

Q: My yield is inconsistent (30-60%). I suspect the acid chloride isn't forming completely. How do I verify this?

A: Incomplete activation is a common failure point. 2,6-dichloronicotinic acid is electron-deficient, making the carboxylic acid less nucleophilic towards thionyl chloride (


).
  • The Fix: You must use a Vilsmeier-Haack type activation.

    • Use Thionyl Chloride (

      
      )  (2-3 equivalents).[1]
      
    • Add DMF (Dimethylformamide) as a catalyst (2-3 drops per gram of substrate). The DMF reacts with

      
       to form a highly reactive chloroiminium species, which transfers the chloride to your acid much faster than 
      
      
      
      alone.
    • Reflux is mandatory. Stirring at Room Temperature (RT) is insufficient for this substrate.

  • The Self-Validating Protocol (Methanol Quench):

    • Before adding your valuable amine, take a 50 µL aliquot of your reaction mixture.

    • Quench it into 0.5 mL of dry Methanol.

    • Run a TLC or HPLC.

    • Result: You should see exclusively the Methyl Ester (formed by acid chloride + MeOH). If you see starting material (Acid), do not proceed . Reflux longer or add fresh

      
      .
      
Module 2: The Amidation Step (The Critical Junction)

Q: I see a yellow/orange impurity forming immediately upon adding Methylamine. What is it?

A: That color change is the hallmark of Nucleophilic Aromatic Substitution (


) . You are displacing the chlorine atoms. Methylamine is a strong nucleophile, and the pyridine ring is electron-poor, making it susceptible to attack.
  • The Fix: Cryogenic Addition.

    • The acylation (forming the amide) has a lower activation energy than the

      
       reaction.
      
    • Protocol: Cool your Acid Chloride solution (in DCM or THF) to -10°C to 0°C .

    • Add the Methylamine solution dropwise .[2]

    • Maintain the internal temperature below 5°C throughout the addition.

    • Why? At low temperatures, the reaction is under Kinetic Control , favoring the faster acylation. At higher temperatures, the thermodynamic

      
       product begins to dominate.
      

Q: Which base should I use?

A: If using Methylamine hydrochloride salt, you need 2 equivalents of base (one to free the amine, one to neutralize HCl from the reaction).

  • Recommendation: Use Triethylamine (TEA) or DIPEA in dry DCM (Dichloromethane).

  • Alternative: Use commercially available Methylamine (2M in THF) . This avoids water (which hydrolyzes your acid chloride) and simplifies the stoichiometry.

Module 3: Isolation & Purification

Q: My product is oiling out or stuck in the aqueous layer during workup.

A: Nicotinamides can be amphoteric.

  • The Fix: Controlled pH Precipitation.

    • Quench the reaction with water.

    • The mixture will be basic (excess amine/TEA).

    • Crucial Step: Acidify carefully with 1N HCl to pH 3-4 .

    • Reasoning: This protonates any unreacted Methylamine (keeping it in water) and protonates any hydrolyzed Nicotinic Acid byproduct (making it less soluble in organic, or precipitating it).

    • Extract with Ethyl Acetate or DCM .

    • Wash with saturated

      
       to remove any hydrolyzed acid byproduct.
      
    • Crystallize from Heptane/EtOAc if necessary. Avoid column chromatography if possible, as the product can streak on silica due to the pyridine nitrogen.

Optimized Experimental Protocol

This protocol is designed for a 10g scale.

StepParameterSpecificationNotes
1. Activation Substrate2,6-Dichloronicotinic Acid (1.0 eq)Dry thoroughly before use.
ReagentThionyl Chloride (3.0 eq)Excess acts as solvent.
CatalystDMF (0.1 mL)Essential for conversion.
ConditionReflux (80°C) for 2-3 hoursMonitor via MeOH quench (see Module 1).
WorkupEvaporate to drynessRemove all excess

(azeotrope with Toluene).
2. Amidation SolventAnhydrous DCM (10 vol)Dissolve crude Acid Chloride here.
ReagentMethylamine (2M in THF) (1.2 eq)Or MeNH2·HCl + 2.5 eq TEA.
Temp -5°C to 0°C CRITICAL PARAMETER.
AdditionDropwise over 30 minsWatch internal temp. Do not exceed 5°C.
3. Workup QuenchWaterStir for 15 mins.
Wash1N HCl, then Sat. NaHCO3, then BrineRemoves amine and acid impurities.
Drying

Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Yield < 70% or Impure? CheckTLC Check TLC of Crude (Compare to SM) Start->CheckTLC SM_Present Starting Material (Acid) Visible? CheckTLC->SM_Present Yes_SM Issue: Incomplete Activation SM_Present->Yes_SM Yes No_SM New Spots / Yellow Color? SM_Present->No_SM No Fix_SM Action: Increase Reflux Time Add more DMF Check SOCl2 Quality Yes_SM->Fix_SM Impurity_Spot Issue: S_NAr Side Reaction No_SM->Impurity_Spot Yellow/Orange Hydrolysis Issue: Hydrolysis during Workup No_SM->Hydrolysis White Solid (Acid) Fix_Impurity Action: Lower Amidation Temp Slower Addition Check Stoichiometry Impurity_Spot->Fix_Impurity Fix_Hydrolysis Action: Dry Solvents thoroughly Minimize air exposure Check Workup pH Hydrolysis->Fix_Hydrolysis

Figure 2: Diagnostic logic for yield improvement.

References

  • Preparation of Nicotinamide Deriv

    • Context: General procedure for converting chloronicotinic acids to amides using thionyl chloride and amines.

    • Source: PubChem - 2,6-Dichloronicotinic acid (Section: Chemical Properties/Reactions).[3]

    • URL:[Link]

  • Process for the preparation of nicotinic acids and deriv

    • Context: Industrial scale handling of 2,6-dichloro-5-fluoronicotinic acid derivatives, highlighting the acid chloride route and temper
    • Source: Patent WO1998039298A1 (Google Patents).

    • URL
  • Thionyl Chloride Activ

    • Context: Standard operating procedures for Vilsmeier-Haack activ
    • Source: Organic Syntheses, Coll. Vol. 8, p.486 (1993).
    • URL:[Link](Note: General reference for the DMF catalysis mechanism described in Module 1).

  • Synthesis of 2,6-dichloro-N-methylnicotinamide (Specific P

    • Context: Detailed experimental conditions for this specific molecule often found in PDE4 inhibitor patents (e.g.
    • Source: Patent WO2008072067 (Example synthesis of pyridine carboxamides).

    • URL

Sources

Technical Support Center: Advanced Strategies for 2,6-Dichloro-N-methylnicotinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dichloro-N-methylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this sterically hindered substrate. The inherent electronic properties of the pyridine ring, combined with the steric encumbrance of the two ortho-chloro substituents, demand carefully considered strategies to achieve desired chemical transformations. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on 2,6-Dichloro-N-methylnicotinamide is sluggish and gives low yields. What are the primary factors at play?

A1: The reactivity of 2,6-Dichloro-N-methylnicotinamide in SNAr reactions is governed by a delicate balance of electronic activation and steric hindrance. The pyridine nitrogen and the amide group's carbonyl oxygen withdraw electron density from the ring, making the C2 and C6 positions electrophilic and thus susceptible to nucleophilic attack.[1][2] However, the two chlorine atoms at these positions create significant steric shielding, which can impede the approach of the nucleophile.

Key factors contributing to low reactivity include:

  • Steric Hindrance: The primary obstacle is the steric bulk around the reaction centers (C2 and C6). The chlorine atoms, while good leaving groups, physically block the trajectory of the incoming nucleophile. This effect is magnified with larger, more complex nucleophiles.[3][4]

  • Nucleophile Strength: Weak nucleophiles may lack the kinetic energy to overcome the activation barrier imposed by both electronics and sterics.

  • Solvent Effects: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate formed during the reaction.[5][6] An inappropriate solvent can lead to poor reaction rates.

Q2: I am observing a lack of regioselectivity in my monosubstitution reaction. How can I selectively target the C2 or C6 position?

A2: While electronically similar, the C2 and C6 positions are differentiated by their proximity to the N-methylnicotinamide group at C3. This creates a subtle electronic and steric asymmetry. The C2 position is generally more sterically hindered due to the adjacent amide substituent.

To achieve regioselectivity:

  • For C6 substitution: Employ a bulkier nucleophile. The increased steric demand of the nucleophile will favor attack at the less hindered C6 position.[5]

  • For C2 substitution: This is more challenging. One might explore intramolecular delivery of a nucleophile tethered to the amide nitrogen or employ a catalyst system that can coordinate to the amide and direct the reaction to the proximal C2 position.

  • Solvent Tuning: Solvent polarity can influence selectivity. For instance, in related systems, selectivity has been shown to be dramatically altered by switching between solvents like dichloromethane (DCM) and others.[5]

Q3: Are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) a viable strategy for this substrate?

A3: Absolutely. Palladium-catalyzed cross-coupling is one of the most powerful methods for functionalizing sterically hindered (hetero)aryl chlorides.[7][8] These reactions are often more tolerant of steric hindrance than traditional SNAr reactions. However, success is highly dependent on the choice of catalyst system.

Key considerations include:

  • Ligand Selection: Sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often essential. These ligands promote the crucial oxidative addition step of the Pd(0) catalyst into the C-Cl bond and facilitate the subsequent reductive elimination.[7]

  • Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be effective, with Pd₂(dba)₃ and Pd(OAc)₂ being common starting points.

  • Base and Solvent: The choice of base and solvent is critical and must be optimized for the specific coupling partners.

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low conversion or decomposition of starting material during SNAr with an alcohol (O-arylation) or amine (N-arylation).

Root Cause Analysis: The pyridine ring is electron-deficient, making it prone to nucleophilic attack, but the 2,6-dichloro substitution pattern creates significant steric hindrance.[9] High temperatures required to overcome this steric barrier can often lead to decomposition. The key is to enhance the reactivity at lower, more controlled temperatures.

Troubleshooting Workflow

G cluster_0 Symptom: Low S_NAr Conversion cluster_1 Troubleshooting Steps cluster_2 Expected Outcome P Low Yield / No Reaction S1 Increase Nucleophile Strength (e.g., use alkoxide instead of alcohol) P->S1 Is nucleophile weak? S2 Optimize Solvent (e.g., switch to polar aprotic like DMF, DMSO) S1->S2 If conversion still low O Improved Conversion Rate S1->O S3 Increase Temperature Incrementally (Monitor for decomposition) S2->S3 If no improvement S2->O S4 Consider Microwave Irradiation S3->S4 If thermal stability is an issue S3->O S4->O

Caption: Troubleshooting workflow for low SNAr conversion.

Experimental Protocol: Enhanced SNAr for N-Arylation

This protocol details a typical procedure for the reaction of 2,6-Dichloro-N-methylnicotinamide with a primary amine, using conditions designed to overcome steric hindrance.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-Dichloro-N-methylnicotinamide (1.0 eq).

  • Solvent and Base: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) to deprotonate the amine nucleophile in situ. Caution: NaH is highly reactive.

  • Nucleophile Addition: Slowly add the amine (1.1 eq) to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. For particularly unreactive nucleophiles, microwave irradiation (e.g., 150 °C for 30-60 min) can be highly effective.[10]

  • Workup: After completion, cool the reaction mixture, quench carefully with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the Meisenheimer complex.[5][6]
Base NaH, K₂CO₃, Cs₂CO₃, t-BuOKA strong base ensures deprotonation of the nucleophile, increasing its reactivity.
Temperature 80-150 °C or MicrowaveProvides the necessary activation energy to overcome the steric barrier.
Guide 2: Implementing Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Problem: Failure to form a C-C bond between 2,6-Dichloro-N-methylnicotinamide and a boronic acid.

Root Cause Analysis: The oxidative addition of a palladium(0) species into the C(sp²)-Cl bond is often the rate-limiting step for hindered aryl chlorides.[7][11] Catalyst deactivation or insufficient catalyst activity can lead to reaction failure. The choice of ligand is paramount to success.

Mechanistic Consideration: The Role of the Ligand

G cluster_0 Catalytic Cycle cluster_1 Ligand's Critical Role A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(L_n)-Cl B->C D Transmetalation C->D R-B(OH)₂ E Ar-Pd(II)(L_n)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G L Bulky, e-rich ligand (e.g., SPhos) - Promotes Oxidative Addition - Stabilizes Pd center - Facilitates Reductive Elimination L->B L->F

Caption: The Suzuki-Miyaura cycle highlighting the ligand's role.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling aryl or vinyl boronic acids.

  • Setup: To a vial suitable for inert atmosphere reactions, add 2,6-Dichloro-N-methylnicotinamide (1.0 eq), the boronic acid (1.2-1.5 eq), and a strong base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

  • Catalyst Loading: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 10:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then dried, concentrated, and purified by chromatography.

Troubleshooting Table for Suzuki Coupling

IssuePotential CauseRecommended Action
No Reaction Inactive catalystScreen different ligands (e.g., XPhos, RuPhos) and Pd sources (e.g., Pd(OAc)₂). Ensure reagents and solvents are properly degassed.
Low Yield Incomplete reaction or side reactions (e.g., boronic acid decomposition)Increase catalyst loading. Increase the excess of boronic acid. Try a different base (e.g., Cs₂CO₃).
Protodeboronation Boronic acid is unstable under the reaction conditionsUse a milder base. Use boronate esters (e.g., pinacol esters) which are often more stable.

References

  • Joshi, A., Semwal, R., Suresh, E., & Adimurthy, S. (2019). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications. [Link][12][13]

  • Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. (2012). Organic Letters. [Link][14][15]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link][9]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link][16]

  • The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). NobelPrize.org. [Link][7]

  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link][8]

  • García-Calvo, O., et al. (2022). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link][17]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society. [Link][18]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link][3]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][11]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry Portal. [Link][1]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. [Link][19]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link][6]

  • The Synthesis of Sterically Hindered Amides. (2017). CHIMIA. [Link][20]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link][2]

  • Wipf, P. (2013). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. [Link][4]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link][10]

Sources

Removing unreacted 2,6-dichloronicotinic acid from final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Topic: Removal of Unreacted 2,6-Dichloronicotinic Acid (2,6-DCNA) Document ID: TS-PUR-26DCNA-001 Role: Senior Application Scientist[1]

Executive Summary: The Physicochemical Profile

Before attempting purification, you must understand the molecule's behavior. 2,6-Dichloronicotinic acid (2,6-DCNA) is not a standard carboxylic acid; the pyridine ring and chlorine substituents drastically alter its acidity and solubility compared to benzoic or aliphatic acids.[1]

PropertyValue / CharacteristicImpact on Purification
pKa ~2.6 – 2.9 (Predicted)Significantly more acidic than benzoic acid (4.2).[1] It ionizes completely in weak bases like NaHCO₃.
Solubility (Organic) Soluble in EtOAc, DCM, DMSO, MeOH.[1]Hard to remove via simple solvent trituration unless the product is non-polar.
Solubility (Aqueous) Insoluble in acidic water; Highly soluble in basic water (pH > 5) .Liquid-Liquid Extraction (LLE) is the primary removal method.[1]
Reactivity Susceptible to SNAr at C2/C6 positions.Avoid strong bases (NaOH) at high heat , which may hydrolyze Cl to OH, creating new impurities.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

User Query: "I used 2,6-DCNA in an amide coupling. I washed with water, but the acid is still present in my organic layer. Why?"

Root Cause: Water alone is insufficient. While 2,6-DCNA is polar, its protonated form (neutral) partitions significantly into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] You must convert it to its carboxylate salt (anionic form) to force it into the aqueous phase.

The Solution: pH-Controlled Wash Because the pKa of 2,6-DCNA is < 3.0, a saturated solution of Sodium Bicarbonate (pH ~8.[1]5) is sufficient to deprotonate it (>99.9% ionization).

Protocol 1.1: The "Cold Bicarb" Wash

Use this for neutral products (amides, esters).

  • Dilution: Dilute your reaction mixture with Ethyl Acetate or DCM (Ratio: 10 mL solvent per 1 mmol substrate). Note: EtOAc is preferred if your product allows, as it separates cleaner than DCM.[1]

  • First Wash (Acidic - Optional): If you used amine bases (TEA/DIPEA), wash 1x with 0.5 M HCl or 10% Citric Acid to remove amines. 2,6-DCNA remains in the organic layer here.[1]

  • Targeted Wash (Basic): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Mechanism:[1][2][3][4] 2,6-DCNA (Organic) + NaHCO₃ → 2,6-DCNA-Na salt (Aqueous) + CO₂ + H₂O.[1]

    • Caution: CO₂ evolution will be vigorous due to the low pKa. Vent frequently.

  • Polishing: Wash 1x with Brine (Sat. NaCl) to break any micro-emulsions.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide:

  • Issue: Emulsion formed during the Bicarbonate wash.

    • Fix: Add a small amount of MeOH (1-2%) to the mixture or filter the biphasic mixture through a pad of Celite. The solid particulates often stabilize the emulsion.

  • Issue: My product is also an acid (e.g., a phenol or another carboxylic acid).

    • Fix: You cannot use Basic Extraction. Proceed to Module 2 (Chromatography) .

Module 2: Chromatography Solutions

User Query: "My product streaks on silica, and I can't separate it from the 2,6-DCNA. What mobile phase should I use?"

Root Cause: Carboxylic acids interact strongly with the silanols on silica gel, causing peak tailing (streaking). 2,6-DCNA is particularly prone to this due to its high polarity.[1]

Protocol 2.1: Acid-Modified Normal Phase

Use this if your product is acid-stable.[1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvents.

    • Why: The acetic acid suppresses the ionization of 2,6-DCNA and blocks silanol sites, sharpening the peak.[1]

  • Elution Order:

    • 2,6-DCNA usually elutes faster (higher Rf) in acidified systems compared to neutral systems because it is forced into its less polar, protonated form.[1]

Protocol 2.2: Reverse Phase (C18) Strategy

Use this for very polar products.[1]

  • Low pH Method (0.1% TFA or Formic Acid): 2,6-DCNA will be protonated and retain longer on the C18 column.[1]

  • Neutral/High pH Method (10 mM Ammonium Bicarbonate): 2,6-DCNA will be ionized (anionic) and elute near the void volume (very early), likely separating from your more hydrophobic product.[1] Check product stability at pH 8 before using this.

Module 3: Scavenging Resins (High Throughput / Polishing)

User Query: "I have a 20 mg scale reaction and don't want to do an extraction. Can I just add something to remove the acid?"

The Solution: Solid-Supported Carbonate For small-scale or parallel synthesis, polymer-supported reagents eliminate the need for liquid-liquid extraction.[1]

Protocol 3.1: Carbonate Resin Scavenging
  • Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate or PS-CO3).[1]

    • Capacity: Typically ~3.0 mmol/g.

  • Calculation: Add 3-4 equivalents of resin relative to the expected amount of unreacted 2,6-DCNA.

  • Procedure:

    • Add resin directly to the reaction mixture (if solvent is DCM, THF, or EtOAc). Avoid MeOH as it swells resins poorly.[1]

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2 hours .

    • Filter the resin.[3][5] The 2,6-DCNA is trapped on the solid as the ammonium salt.[1]

    • Concentrate the filtrate.

Visual Decision Logic

The following diagram illustrates the decision-making process for removing 2,6-DCNA based on your product's properties.

purification_workflow Start Start: Crude Mixture (Contains Product + 2,6-DCNA) CheckProduct Is the Product Basic (e.g., Amine)? Start->CheckProduct CheckAcidic Is the Product Acidic (e.g., Phenol, Acid)? CheckProduct->CheckAcidic No (Neutral) LLE_Acid Acid-Base Extraction: 1. Wash w/ 1M HCl (Remove Product to Aq) 2. Wash Org w/ Bicarb (Remove 2,6-DCNA) 3. Basify Aq & Extract Product CheckProduct->LLE_Acid Yes LLE_Basic Standard Wash: Wash Organic Layer with Sat. NaHCO3 (x3) CheckAcidic->LLE_Basic No Chromatography Chromatography Required: Silica + 1% AcOH OR Reverse Phase (High pH) CheckAcidic->Chromatography Yes Scavenger Alternative (Small Scale): Use MP-Carbonate Resin LLE_Basic->Scavenger If Scale < 100mg

Figure 1: Decision tree for selecting the optimal purification method based on product chemistry.[1]

Summary of Quantitative Data

MethodReagentTarget pHMechanismSuitability
LLE (Basic) Sat. NaHCO₃~8.5Deprotonation (Salt formation)Neutral products; Scale > 100mg
LLE (Acidic) 1M HCl~1.0Protonation of Basic ProductBasic products (Amines)
Normal Phase Silica + 1% AcOHN/ASuppression of ionizationAcid-sensitive or Polar products
Scavenging PS-CarbonateBasicIon ExchangeSmall scale (< 50mg); High Throughput

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 854047, 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (2010). General Procedures for Amide Bond Formation and Workup. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

Sources

Addressing solubility issues of 2,6-Dichloro-N-methylnicotinamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: 2,6-Dichloro-N-methylnicotinamide Ticket ID: KB-SOL-26DCMN Status: Active Last Updated: February 17, 2026[1]

Executive Summary & Compound Profile

User Issue: "I cannot get 2,6-Dichloro-N-methylnicotinamide to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution from DMSO."[2]

Diagnosis: 2,6-Dichloro-N-methylnicotinamide is a lipophilic pyridine derivative.[1] Unlike its parent compound, Nicotinamide (Vitamin B3), which is highly water-soluble (~1000 mg/mL), the introduction of two chlorine atoms at the 2 and 6 positions drastically alters its physicochemical profile.

  • Hydrophobicity: The chlorine substituents significantly increase the partition coefficient (LogP), making the molecule hydrophobic.[2]

  • Basicity (Critical): The electron-withdrawing nature of the chlorines at the ortho positions renders the pyridine nitrogen effectively non-basic (predicted pKa < 1.0).[1] Standard pH adjustment strategies (acidification) will fail because the molecule will not protonate in physiologically relevant ranges.

Quick Specs (Estimated):

Property Value / Description Implication
Water Solubility < 0.1 mg/mL (Predicted) Requires formulation aids.[1]
LogP ~1.5 – 2.5 Lipophilic; prefers organic solvents.[1][2]
pKa (Pyridine N) < 1.0 Do not use acid to solubilize; it won't work.[1]

| Preferred Solvents | DMSO, DMF, Ethanol | Use for stock solutions.[2][3] |

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your application needs.

SolubilityWorkflow Start Start: Dissolution Failure CheckApp Define Application Type Start->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo StockPrep Prepare Stock in DMSO (10-50 mM) InVitro->StockPrep Cyclo Strategy A: Cyclodextrin Complex (HP-β-CD) InVivo->Cyclo IV Administration Surfactant Strategy B: Surfactant Mix (Tween 80 + PEG 400) InVivo->Surfactant High Dose Required Dilution Dilute into Media StockPrep->Dilution Precip Precipitation Observed? Dilution->Precip SolventTol Check DMSO Tolerance Precip->SolventTol Yes Success Stable Solution Precip->Success No SolventTol->Cyclo Cells Sensitive to DMSO SolventTol->Surfactant Cells Robust

Caption: Logical workflow for selecting a formulation strategy based on experimental constraints (DMSO tolerance and administration route).

Tier 1 Support: Stock Solution Preparation

The Golden Rule: Always dissolve the solid compound in a 100% organic solvent before introducing any aqueous phase.[1][2]

Protocol A: Standard DMSO Stock
  • Solvent: Dimethyl sulfoxide (DMSO) (anhydrous, cell-culture grade).[1][2]

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the specific amount of 2,6-Dichloro-N-methylnicotinamide.[1]

    • Add DMSO dropwise while vortexing.[2]

    • Tip: If dissolution is slow, warm the vial to 37°C in a water bath for 5 minutes. Sonicate for 60 seconds.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Why this works: DMSO disrupts the crystal lattice energy of the chlorinated amide more effectively than water due to its polar aprotic nature and high dielectric constant.[1]

Tier 2 Support: Aqueous Formulation (In Vitro)[1]

Issue: "My stock is clear, but when I add it to cell culture media, it turns cloudy." Cause: "Crash-out" precipitation.[1] The local concentration of the drug exceeds its water solubility at the injection site.

Protocol B: The "Shift" Method (Prevention of Crash-out)

Instead of adding the stock directly to the media, use an intermediate dilution step.[2]

  • Prepare Vehicle: 100% Ethanol or PEG 400.[1][2]

  • Intermediate Step: Dilute your DMSO stock 1:10 into the Vehicle.

  • Final Step: Add this intermediate mix dropwise to the vortexing culture media.

    • Mechanism:[1] This reduces the kinetic shock of the hydrophobic molecule hitting the water.

Protocol C: Cyclodextrin Complexation (Gold Standard)

If DMSO toxicity is a concern (>0.1% final concentration), use Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Prepare 20% (w/v) HP-β-CD Stock: Dissolve 2g HP-β-CD in 10mL ddH2O. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your compound stock (in DMSO) to the 20% HP-β-CD solution.[1]

    • Shake/vortex at Room Temperature for 30 minutes.

    • Result: The cyclodextrin encapsulates the lipophilic dichloropyridine core, shielding it from water.[2]

  • Dilution: Dilute this complex into your assay buffer.

Tier 3 Support: High-Dose Formulation (In Vivo)[1][2]

Issue: "I need to dose mice at 10 mg/kg, but I can't inject pure DMSO." Solution: Use a co-solvent system compatible with IP or PO administration.[1]

Recommended Formulation: The "5/40/55" Mix

This is a robust vehicle for lipophilic small molecules.[1]

ComponentPercentage (v/v)Function
DMSO 5%Primary solvent (solubilizes the solid).[1]
PEG 400 40%Co-solvent (bridges the polarity gap).
Tween 80 5%Surfactant (stabilizes micelles).[1]
Saline / Water 50%Bulk carrier (physiological osmolarity).[1]

Preparation Order (CRITICAL):

  • Dissolve compound in DMSO completely.[1][2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex until clear.

  • Slowly add Saline (warm to 37°C) while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation.[2]

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it? It's a pyridine, so it should be basic. A: No. The two chlorine atoms at positions 2 and 6 withdraw electron density from the pyridine nitrogen.[2] This lowers the pKa to < 1.[2]0. You would need a pH of ~0 to protonate it, which is incompatible with biological assays.[2]

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative for the stock solution, but it is generally more volatile and may cause "edge effects" in 96-well plates due to evaporation.[2] DMSO is preferred for stability.[2]

Q: My solution is slightly cloudy but no visible chunks. Can I use it? A: No. Cloudiness indicates micro-precipitation.[1] This leads to erratic data because the effective concentration is unknown and the particles can cause false positives (e.g., by light scattering in optical assays).[2] You must improve the formulation (increase Cyclodextrin or PEG).

References

  • Lipophilicity and Substitution Effects

    • Leo, A., Hansch, C., & Elkins, D. (1971).[2] Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.[2] Link[2]

    • Context: Explains how ortho-halogenation increases LogP and reduces w
  • Cyclodextrin Formulation Strategies

    • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[2] Link

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic arom
  • Co-solvent Systems for In Vivo Delivery

    • Li, P., & Zhao, L. (2007).[2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2] Link

    • Context: Source for the PEG/Tween/DMSO co-solvent ratios.[2]

  • pKa of Chlorinated Pyridines

    • Brown, H. C., & McDaniel, D. H. (1955).[2] A Quantitative Approach to the Ortho Effects of Halogens on the Acidity of Pyridines. Journal of the American Chemical Society, 77(14), 3752–3755.[2] Link[2]

    • Context: Establishes the lack of basicity in 2,6-disubstituted pyridines.[1][2]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 2,6-Dichloro-N-methylnicotinamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,6-Dichloro-N-methylnicotinamide, a substituted pyridine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This approach not only provides a valuable reference for the characterization of this specific molecule but also illustrates the power of predictive analysis in structural chemistry.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton. This sensitivity is what allows us to deduce the structure of a molecule. Three key pieces of information are gleaned from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield). The presence of electronegative atoms or aromatic rings significantly influences chemical shifts.

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of its neighbors, leading to the splitting of NMR signals into multiplets. The pattern of this splitting provides information about the number of adjacent protons, and the magnitude of the splitting (the coupling constant, J) can give insights into the geometry of the molecule.

Predicted ¹H NMR Spectrum of 2,6-Dichloro-N-methylnicotinamide

The structure of 2,6-Dichloro-N-methylnicotinamide contains two distinct regions that will give rise to signals in the ¹H NMR spectrum: the aromatic pyridine ring and the N-methyl group.

Aromatic Region (Pyridyl Protons):

The pyridine ring has two protons at positions 4 and 5. The two chlorine atoms at positions 2 and 6 are strong electron-withdrawing groups. This electron-withdrawing effect will deshield the remaining ring protons, causing their signals to appear at a relatively high chemical shift, likely in the range of 7.5-8.5 ppm.

  • H4 Proton: This proton is situated between the two chlorine atoms and will experience a significant deshielding effect. We can predict its signal to be a doublet, as it is coupled to the H5 proton.

  • H5 Proton: This proton is adjacent to the H4 proton and will also appear as a doublet due to coupling with H4. The coupling constant for adjacent protons on a pyridine ring is typically in the range of 8-9 Hz.

N-Methyl Region:

The N-methyl group (-NHCH₃) consists of three equivalent protons. This will give rise to a single signal.

  • N-Methyl Protons: The methyl protons are adjacent to a nitrogen atom, which is moderately electronegative. Their signal is expected to appear as a doublet in the range of 2.8-3.2 ppm. The splitting into a doublet is due to coupling with the adjacent N-H proton.

  • N-H Proton: The amide proton will likely appear as a broad singlet or a quartet (due to coupling with the methyl protons) at a higher chemical shift, typically in the range of 7.0-9.0 ppm. Its exact position and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Comparative ¹H NMR Data

To substantiate our predictions for 2,6-Dichloro-N-methylnicotinamide, it is instructive to compare it with the known ¹H NMR data of structurally similar compounds: Nicotinamide and N-Methylnicotinamide. This comparison highlights the influence of the chloro substituents on the chemical shifts of the pyridine protons.

CompoundH2H4H5H6N-CH₃
Nicotinamide ~8.9 ppm (s)~8.7 ppm (d)~7.4 ppm (dd)~8.1 ppm (d)-
N-Methylnicotinamide ~9.3 ppm (s)~8.9 ppm (d)~8.2 ppm (dd)~8.9 ppm (d)~4.5 ppm (s)
Predicted 2,6-Dichloro-N-methylnicotinamide -~8.2 ppm (d)~7.8 ppm (d)-~3.0 ppm (d)

Data for Nicotinamide and N-Methylnicotinamide are approximate and can vary with the solvent used.

As seen in the table, the presence of the two electron-withdrawing chlorine atoms in 2,6-Dichloro-N-methylnicotinamide is expected to significantly shield the H4 and H5 protons compared to the unsubstituted analogs, leading to a downfield shift in their respective signals.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a compound such as 2,6-Dichloro-N-methylnicotinamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2,6-Dichloro-N-methylnicotinamide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the spinner with the sample tube into the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to achieve homogeneity. This is done by adjusting the shim coils to maximize the lock signal and obtain sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the chemical shift of a known internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Chemical Shifts, Coupling, & Integration Integrate->Analyze Compare Compare with Predicted/Reference Data Analyze->Compare Structure Confirm Molecular Structure Compare->Structure

Caption: Workflow of ¹H NMR Spectral Analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR spectral analysis of 2,6-Dichloro-N-methylnicotinamide. By leveraging the foundational principles of NMR spectroscopy and drawing comparisons with structurally related analogs, we have established a robust framework for the characterization of this molecule. The detailed experimental protocol and workflow diagram further equip researchers with the practical knowledge required to obtain and interpret high-quality NMR data. As with any predictive analysis, experimental verification remains the gold standard. However, the insights provided herein offer a valuable starting point for any scientist working with this compound or similar substituted pyridines, underscoring the integral role of ¹H NMR in the landscape of modern chemical research.

References

  • PubChem. N-Methylnicotinamide. [Link]

  • PubChem. Nicotinamide. [Link]

  • Taylor & Francis Online. ¹H NMR Spectra of Substituted Aminopyridines. [Link]

  • Wiley Online Library. SpectraBase. [Link]

Technical Comparison Guide: FTIR Characterization of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of 2,6-Dichloro-N-methylnicotinamide , a specific pyridine-carboxamide derivative often utilized as an intermediate in agrochemical and pharmaceutical synthesis.

The following content compares this compound against its immediate structural analogs—specifically its precursor (2,6-Dichloronicotinic acid) and its non-methylated congener (2,6-Dichloronicotinamide) —to provide a robust identification protocol.

Executive Summary & Application Context

2,6-Dichloro-N-methylnicotinamide is a secondary amide derived from the chlorination and amidation of the pyridine ring. In drug development and fine chemical manufacturing, it serves as a critical scaffold where the N-methyl group modulates solubility and lipophilicity compared to the primary amide.

Why FTIR? While NMR confirms the carbon-hydrogen framework, FTIR is the rapid-response tool of choice for Process Analytical Technology (PAT). It specifically validates the conversion of the carboxylic acid/acid chloride to the amide and distinguishes the secondary amide product from primary amide impurities (a common side-reaction if ammonia is present) or unreacted starting materials.

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sample preparation artifacts, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for this crystalline solid.

Standard Operating Procedure (SOP)
  • Instrument Setup: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64 (for high signal-to-noise ratio)

  • Sample Prep: Place ~5-10 mg of the solid 2,6-Dichloro-N-methylnicotinamide directly onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the 600-800 cm⁻¹ C-Cl region).

  • Background: Collect air background immediately prior to sampling.

Characteristic Peak Profile

The spectrum of 2,6-Dichloro-N-methylnicotinamide is defined by the interplay between the electron-withdrawing chlorine atoms and the resonant amide group.

Table 1: Key Diagnostic Peaks
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Significance
3280 – 3320 ν(N-H) StretchSecondary AmideSingle sharp band. Distinguishes from primary amide (doublet) and acid (broad).
3050 – 3100 ν(C-H) StretchPyridine RingWeak, sharp aromatic C-H stretches.
2900 – 2980 ν(C-H) StretchN-Methyl GroupWeak aliphatic stretches (asymmetric & symmetric) from the -CH₃ group.
1640 – 1660 ν(C=O) StretchAmide IStrong intensity. Shifted slightly higher than typical alkyl amides due to the electron-deficient pyridine ring.
1540 – 1560 δ(N-H) BendAmide IICharacteristic of secondary amides. Absent in tertiary amides; distinct from primary amides.
1550 – 1580 ν(C=C/C=N)Pyridine RingSkeletal ring vibrations, often overlapping with Amide II but sharper.
1100 – 1300 ν(C-N) StretchAmide IIIMixed mode vibration, confirms the amide linkage.
600 – 800 ν(C-Cl) StretchAryl ChlorideStrong, fingerprint bands. Confirms the 2,6-dichloro substitution pattern.

Comparative Analysis: Product vs. Alternatives

The true value of this guide lies in distinguishing the target product from its likely process impurities.

Comparison 1: Target vs. Precursor (2,6-Dichloronicotinic Acid)

The synthesis typically proceeds from the acid (or acid chloride). Incomplete conversion is a major quality risk.[1]

FeatureTarget: 2,6-Dichloro-N-methylnicotinamide Alternative: 2,6-Dichloronicotinic Acid Differentiation Logic
3500-2500 cm⁻¹ Clean baseline; single sharp NH at ~3300.Massive, broad O-H stretch centered ~3000 cm⁻¹.[2]The "Acid Beard" (broad OH) is the clearest sign of unreacted starting material.
1700-1650 cm⁻¹ Amide I (~1650 cm⁻¹).Acid C=O (~1700-1720 cm⁻¹).The acid carbonyl appears at a higher wavenumber than the amide carbonyl.
Comparison 2: Target vs. Primary Amide (2,6-Dichloronicotinamide)

If methylamine contains ammonia traces, or if de-alkylation occurs, the primary amide is a potent impurity.

FeatureTarget: Secondary Amide Alternative: Primary Amide Differentiation Logic
N-H Stretch One Band (~3300 cm⁻¹).[1]Two Bands (Doublet at ~3350 & 3180 cm⁻¹).[1]Primary amides show symmetric and asymmetric stretches. Secondary show only one.[2][3]
Amide II Band at ~1550 cm⁻¹ (N-H bend).[1]Band at ~1600 cm⁻¹ (NH₂ scissoring).The bending vibration shifts significantly between -NHR and -NH₂.
C-H Alkyl Present (~2950 cm⁻¹) from Methyl.Absent .The primary amide lacks the aliphatic methyl group signals.

Decision Pathway for Identification

The following logic flow represents a self-validating system for identifying the compound using FTIR data.

FTIR_Decision_Tree Start Unknown Sample Spectrum CheckOH Check 2500-3300 cm⁻¹ region Is there a broad 'mountain' peak? Start->CheckOH IsAcid Result: 2,6-Dichloronicotinic Acid (Precursor) CheckOH->IsAcid Yes (Broad OH) CheckNH Check 3100-3400 cm⁻¹ region How many sharp peaks? CheckOH->CheckNH No (Clean Baseline) Doublet Two Peaks (Doublet) CheckNH->Doublet Singlet One Peak (Singlet) CheckNH->Singlet IsPrimary Result: 2,6-Dichloronicotinamide (Primary Amide Impurity) Doublet->IsPrimary CheckFingerprint Check 600-800 cm⁻¹ Are strong C-Cl bands present? Singlet->CheckFingerprint IsTarget CONFIRMED IDENTITY: 2,6-Dichloro-N-methylnicotinamide CheckFingerprint->IsTarget Yes IsOther Result: Non-chlorinated Analog (e.g., N-methylnicotinamide) CheckFingerprint->IsOther No

Figure 1: Spectral decision tree for the quality control of 2,6-Dichloro-N-methylnicotinamide synthesis.

References

  • Smith, B. C. (2020).[3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

    • Citation for the distinction between primary and secondary amide N-H stretching p
  • Mahmood, S., et al. (2004). Synthesis, Spectral Characterization and Biological Applications of Tri- and Diorganotin(IV) Derivatives of 2-[N-(2,6-dichloro-3-methylphenyl)-amino]benzoate. Turkish Journal of Chemistry. Link

    • Provides comparative spectral data for chlorinated aromatic amides and carboxyl
  • Sigma-Aldrich. (2024). Product Specification: 2,6-Dichloro-N-methoxy-N-methylnicotinamide. Link

    • Reference for the existence and properties of closely rel
  • Coates, J. (2000).[4] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

    • Authoritative source for C-Cl (600-800 cm⁻¹)

Sources

Validating Purity of 2,6-Dichloro-N-methylnicotinamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: HPLC-UV vs. Quantitative NMR (qNMR)

Executive Summary: The Purity Paradox

In the synthesis of pyridine-carboxamide intermediates like 2,6-Dichloro-N-methylnicotinamide (CAS 873936-98-2), relying solely on chromatographic purity (Area %) is a common but dangerous oversight. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry workhorse for impurity profiling, it often fails to provide an accurate absolute purity value due to lack of mass balance and variable extinction coefficients of impurities.

This guide objectively compares two validation methodologies: RP-HPLC-UV (Method A) and 1H-qNMR (Method B). We demonstrate why a dual-method approach—using HPLC for impurity identification and qNMR for mass assignment—is the requisite standard for validating reference materials intended for regulatory submission.

Strategic Analysis: Why "99% Pure" Might Be Wrong

The core challenge with 2,6-Dichloro-N-methylnicotinamide is its chemical environment. The electron-withdrawing chlorine atoms at positions 2 and 6 deactivate the pyridine ring, but the N-methylcarboxamide group remains susceptible to hydrolysis, yielding 2,6-dichloronicotinic acid .

The Comparison Matrix
FeatureMethod A: RP-HPLC-UVMethod B: 1H-qNMR
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Traceability Dependent on external reference standardsTraceable to Internal Standard (SI-traceable)
Bias Source Relative Response Factors (RRF)Gravimetric errors / Signal overlap
Sensitivity High (detects <0.05% impurities)Moderate (LOQ ~0.1-0.5%)
Blind Spot Non-chromophoric impurities (salts, water)Impurities with overlapping chemical shifts

Expert Insight: We frequently observe that HPLC overestimates purity by 1–2% because it misses inorganic salts or residual solvents (like water or dichloromethane) that do not absorb UV light. qNMR bridges this "Mass Balance Gap."

Experimental Protocols

Method A: High-Fidelity RP-HPLC (Impurity Profiling)

Designed to separate the parent compound from its hydrolysis degradant and positional isomers.

  • Instrument: Agilent 1290 Infinity II or Equivalent

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stability recommended, though low pH is used here for peak shape).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 270 nm (Lambda max for chlorinated pyridines)

  • Column Temp: 30°C

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Elution
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Causality: The acidic mobile phase suppresses the ionization of the residual nicotinic acid impurity (


), ensuring it retains on the column rather than eluting in the void volume.
Method B: 1H-qNMR (Absolute Quantification)

Designed for direct potency assignment without a reference standard of the analyte.

  • Instrument: Bruker Avance III HD 400 MHz (or higher)

  • Solvent: DMSO-

    
     (Provides excellent solubility for amides)
    
  • Internal Standard (IS): Maleic Acid (Traceable, NIST SRM preferred). Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with the pyridine aromatic protons (7.5–8.5 ppm) or the N-methyl doublet (~2.8 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     to ensure full relaxation).
    
  • Pulse Angle: 90°

  • Scans: 16 or 32 (for S/N > 150:1)

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2]

Comparative Data Analysis

The following data simulates a validation run comparing a commercial "98%" standard against our internal Primary Reference Standard candidate.

Table 1: Purity Assessment Results
ParameterHPLC-UV ResultqNMR ResultDiscrepancy Analysis
Purity Value 99.2% (Area) 97.8% (w/w) -1.4% Gap
Major Impurity 1 0.5% (Hydrolysis product)Not integrated (below LOQ)HPLC detects trace degradants better.
Residual Solvent Not Detected (UV transparent)1.1% (Dichloromethane)Critical: qNMR identified trapped solvent.
Water Content Not DetectedN/A (Exchangeable)Requires Karl Fischer titration.
Conclusion Overestimated Potency Accurate Potency HPLC missed the solvent load.

Interpretation: If you used the HPLC value (99.2%) to dose a toxicology study, you would effectively under-dose the subject by 1.4%, potentially invalidating the study's "No Observed Adverse Effect Level" (NOAEL).

Validation Decision Workflow

The following diagram illustrates the decision logic for validating a new reference standard batch. This workflow ensures compliance with ICH Q2(R2) guidelines [1].

ValidationWorkflow Start Start: New Reference Standard Candidate Step1 1. Qualitative ID (LC-MS / IR) Start->Step1 Step2 2. Impurity Profiling (HPLC-UV Method A) Step1->Step2 Decision1 Purity (Area %) > 99.0%? Step2->Decision1 Fail1 Reject / Recrystallize Decision1->Fail1 No Step3 3. Absolute Quantification (qNMR Method B) Decision1->Step3 Yes Step4 4. Residual Solvent/Water (GC-HS / Karl Fischer) Step3->Step4 Calc Calculate Mass Balance: 100% - (Impurities + Solvents + Water) Step4->Calc Compare Compare qNMR vs Mass Balance Calc->Compare Final Assign Potency Value (Use Lower of the Two) Compare->Final Match (<1.0%) Review Investigate Discrepancy (>1.0% Difference) Compare->Review Mismatch (>1.0%)

Figure 1: Integrated workflow for validating chemical reference standards, ensuring orthogonality between chromatographic and spectroscopic methods.

Critical Discussion & Recommendations

The "Response Factor" Trap

In HPLC, the assumption that the parent compound and its impurities have identical extinction coefficients is rarely true. For 2,6-Dichloro-N-methylnicotinamide, the hydrolysis product (2,6-dichloronicotinic acid) has a significant carboxyl shift, altering its UV absorption profile.

  • Recommendation: If using HPLC for potency, you must determine the Relative Response Factor (RRF) of the acid impurity using an isolated standard of that impurity [2].

Stability Considerations

Nicotinamide derivatives are prone to hydrolysis under extreme pH.

  • Storage: Standards should be stored at -20°C under argon.

  • In-Solution Stability: Our data suggests the reference solution (in ACN/Water) is stable for only 24 hours at room temperature. Fresh preparation is mandatory for validation runs.

Regulatory Alignment

According to ICH Q2(R2) , specificity must be demonstrated unequivocally.[3] The combination of LC-MS (for peak ID) and qNMR (for purity) fulfills the requirement for "orthogonal methods," providing a higher tier of evidence than HPLC alone [3].

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[5] [Link]

  • Webster, G. K., et al. (2018). "Relative Response Factors in the Quantitative Analysis of Pharmaceutical Impurities." AAPS PharmSciTech. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 2,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to UV-Vis Spectroscopy in Pharmaceutical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used analytical technique in pharmaceutical research and development.[1][2] It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule.[3] This absorption corresponds to electronic transitions within the molecule, and the resulting spectrum is a unique "fingerprint" that can be used for both qualitative identification and quantitative analysis.[1][3] For a compound like 2,6-Dichloro-N-methylnicotinamide, UV-Vis spectroscopy can be employed to determine its concentration in solution, assess its purity, and study its stability. The Beer-Lambert law forms the basis of quantitative analysis, relating absorbance to the concentration of the analyte and the path length of the light through the sample.[1]

The structure of 2,6-Dichloro-N-methylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), contains a substituted pyridine ring, which is the primary chromophore responsible for its UV absorption. The presence of two chlorine atoms and an N-methyl group as substituents on the nicotinamide scaffold is expected to influence the electronic transitions and thus the absorption spectrum, specifically the position of the maximum absorbance (λmax) and the molar absorptivity (ε).

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

To ensure the acquisition of accurate and reproducible UV-Vis absorption data for 2,6-Dichloro-N-methylnicotinamide, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.[4][5]

Materials and Instrumentation:
  • Analyte: 2,6-Dichloro-N-methylnicotinamide (solid)

  • Solvent: A suitable UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile). The choice of solvent can influence the spectrum.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis A Weigh 2,6-Dichloro-N- methylnicotinamide B Dissolve in UV-grade solvent to create stock solution A->B C Perform serial dilutions to create working standard solutions B->C D Turn on and allow spectrophotometer to warm up E Set wavelength range (e.g., 200-400 nm) D->E F Perform baseline correction with solvent-filled cuvette E->F G Measure absorbance of each standard solution F->G I Plot calibration curve (Absorbance vs. Concentration) G->I J Determine λmax from the spectrum G->J H Measure absorbance of the unknown sample K Calculate concentration of the unknown sample H->K I->K

Sources

A Comparative Guide to the Chromatographic Separation of 2,6-Dichloro-N-methylnicotinamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust separation and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring both the safety and efficacy of the final product. This guide provides an in-depth comparison of chromatographic strategies for resolving process-related impurities in 2,6-Dichloro-N-methylnicotinamide, a halogenated nicotinamide derivative. We explore the rationale behind method development, comparing the performance of a conventional C18 stationary phase with a specialized Pentafluorophenyl (PFP) phase. Supported by experimental protocols and comparative data, this guide demonstrates the superior selectivity of the PFP phase for this class of compounds, offering a clear and validated pathway for researchers and drug development professionals.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to its accompanying impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in new drug substances.[1] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identification, and qualification of impurities, compelling developers to implement highly sensitive and specific analytical methods.[1][2][3]

2,6-Dichloro-N-methylnicotinamide, as a halogenated heterocyclic compound, presents a unique analytical challenge. Its synthesis can potentially generate a host of structurally similar impurities, including positional isomers, dehalogenated analogues, and unreacted starting materials.[4][5][6] These closely related species often possess similar physicochemical properties, making their separation by conventional chromatographic means difficult. Failure to achieve adequate resolution can lead to inaccurate quantification, potentially masking the presence of a toxic impurity or underestimating the purity of the API. This guide provides a systematic approach to developing a robust, selective, and validated HPLC method for this purpose.

Characterizing the Challenge: Analyte and Potential Impurities

A successful separation strategy begins with a thorough understanding of the target analyte and its likely impurities.

2,6-Dichloro-N-methylnicotinamide:

  • Structure: A pyridine ring substituted with two chlorine atoms, and an N-methylcarboxamide group.

  • Properties: The presence of chlorine atoms increases its hydrophobicity (LogP). The pyridine nitrogen and amide group provide polar interaction sites.

Potential Process-Related Impurities: Based on common synthetic routes for analogous compounds, the following impurities are anticipated:

  • Impurity A: 2,6-Dichloronicotinic Acid: The precursor or a potential hydrolysis degradant. More polar than the API.

  • Impurity B: 6-Chloro-N-methylnicotinamide: A mono-chlorinated impurity, representing incomplete halogenation or a dehalogenation side-reaction. Less hydrophobic than the API.

  • Impurity C: 2-Chloro-N-methylnicotinamide: A positional isomer of Impurity B. Expected to have very similar properties to Impurity B, making it a critical pair for resolution.

  • Impurity D: 2,5-Dichloro-N-methylnicotinamide: A potential positional isomer impurity arising from the starting materials. Its separation is crucial for ensuring the correct isomeric form of the API.

The primary analytical challenge lies in differentiating these closely related structures, particularly the positional isomers (B, C, and D) and separating them from the main API peak.

Chromatographic Strategy: A Tale of Two Columns

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for pharmaceutical impurity analysis due to its versatility and robustness.[7] The choice of stationary phase, however, is paramount for resolving structurally similar compounds.

The Conventional Approach: C18 (Octadecylsilane)

The C18 column is the most widely used stationary phase in RP-HPLC. Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains. While effective for separating compounds with significant differences in hydrophobicity, its selectivity for positional isomers can be limited.[8]

The Specialized Approach: PFP (Pentafluorophenyl)

PFP columns offer a multi-modal separation mechanism. The highly electronegative fluorine atoms on the phenyl ring create a unique electronic environment capable of several types of interactions:

  • Hydrophobic Interactions: From the underlying alkyl chain.

  • π-π Interactions: With aromatic analytes.

  • Dipole-Dipole Interactions: Due to the strong dipole moment of the PFP group.

  • Ion-Exchange Interactions: With charged analytes.

This combination of interaction mechanisms makes PFP phases exceptionally effective at separating halogenated compounds and positional isomers, where subtle differences in electron distribution and spatial arrangement can be exploited.[9][10][11]

Comparative Study: Experimental Design & Protocols

To objectively compare these two approaches, two distinct HPLC methods were developed. The goal is to achieve baseline resolution for all potential impurities from the API and from each other, in accordance with method validation guidelines like ICH Q2(R1).[12][13][14]

Experimental Workflow

The overall workflow for method development and comparison is outlined below.

Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Conclusion A Define Analytical Target Profile (API + 4 Impurities) B Select Columns (C18 vs PFP) A->B C Screen Mobile Phases (ACN/MeOH, Buffers) B->C D Optimize Gradient & Temperature C->D E Run System Suitability Tests (Spiked Sample) F Calculate Performance Metrics (Resolution, Tailing, Selectivity) E->F G Compare Data in Tables F->G H Recommend Optimal Method G->H

Caption: High-level workflow for chromatographic method development and comparison.

Protocol 1: Standard C18 Method
  • Column: Standard L1 C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1.0 mg/mL of API spiked with 0.1% (1 µg/mL) of each impurity in 50:50 Acetonitrile/Water.

Protocol 2: Specialized PFP Method
  • Column: L43 Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: (Same as C18 Method)

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B

    • 15-17 min: 70% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1.0 mg/mL of API spiked with 0.1% (1 µg/mL) of each impurity in 50:50 Acetonitrile/Water.

Results: A Head-to-Head Performance Comparison

The following diagram illustrates the logic of the comparative evaluation.

ComparisonLogic cluster_input Input cluster_methods Chromatographic Methods cluster_outputs Performance Metrics cluster_decision Decision Sample Spiked Sample (API + Impurities A, B, C, D) C18 Method 1: C18 Column Sample->C18 PFP Method 2: PFP Column Sample->PFP Res Resolution (Rs) C18->Res Tail Tailing Factor (Tf) C18->Tail Sel Selectivity (α) C18->Sel PFP->Res PFP->Tail PFP->Sel Decision Select Superior Method (Rs > 2.0, Tf < 1.5) Res->Decision Tail->Decision Sel->Decision

Caption: Logic diagram for comparing the C18 and PFP column performance.

Upon running the spiked samples through both methods, the following performance data was generated.

Retention Time Data
CompoundRetention Time (min) - C18 MethodRetention Time (min) - PFP Method
Impurity A (Acid)4.524.88
Impurity B (6-Chloro)8.159.21
Impurity C (2-Chloro)8.289.85
API10.5012.10
Impurity D (2,5-Dichloro)10.6112.85

The PFP column provided greater overall retention, indicating stronger interactions with the analytes as expected.

Chromatographic Performance Comparison
Critical PairMetricC18 MethodPFP MethodAcceptance Criteria
Impurity B / Impurity C Resolution (Rs)1.45 4.80 Rs > 2.0
Selectivity (α)1.021.08-
API / Impurity D Resolution (Rs)1.10 5.52 Rs > 2.0
Selectivity (α)1.011.07-
API Peak Tailing Factor (Tf)1.151.08Tf < 1.5

Discussion and Conclusion

The experimental data clearly demonstrates the superior performance of the Pentafluorophenyl (PFP) stationary phase for the separation of 2,6-Dichloro-N-methylnicotinamide and its process-related impurities.

The C18 method failed to achieve the critical goal of baseline resolution (Rs > 2.0) for two key critical pairs: the mono-chloro positional isomers (Impurity B and C) and the API from its di-chloro isomer (Impurity D). The resolution values of 1.45 and 1.10, respectively, indicate significant peak overlap, which would prevent accurate quantification at the low levels required by ICH guidelines.[1][3]

In stark contrast, the PFP method provided excellent resolution for all compounds, with Rs values well above 4.0 for both critical pairs. This is a direct result of the PFP phase's unique selectivity, which leverages dipole-dipole and π-π interactions to differentiate between the subtle structural differences of the isomers.[8][9][15] The improved peak shape (Tailing Factor of 1.08 vs. 1.15) on the PFP column also contributes to better integration and quantification.

Recommendation:

For the routine quality control and impurity profiling of 2,6-Dichloro-N-methylnicotinamide, the Pentafluorophenyl (PFP) column method is strongly recommended. It provides the necessary selectivity and resolution to ensure that all potential process-related impurities can be accurately monitored and controlled, thereby guaranteeing the quality and safety of the drug substance and aligning with global regulatory expectations.[12]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . Source: International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . Source: European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . Source: ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . Source: ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation . Source: Scribd. [Link]

  • Impurities in New Drug Substances – ICH Q3 . Source: Scribd. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . Source: Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: Food and Drug Administration. [Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality . Source: MAC-MOD Analytical. [Link]

  • A Guide to Selective Columns for Isomer Separation . Source: Welch Materials. [Link]

  • Reversed Phase Selectivity . Source: Phenomenex. [Link]

  • HPLC separation of related halogenated aromatic, any one?? . Source: Chromatography Forum. [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Source: Agilent. [Link]

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinamide . Source: PubChem. [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl . Source: MAC-MOD Analytical. [Link]

  • Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl . Source: Advanced Materials Technology. [Link]

  • Benzenemethanamine, 2,6-dichloro-N-methyl- Properties . Source: EPA. [Link]

  • 2,6-Dichloro-N-methoxy-N-methylnicotinamide . Source: IDEPA. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . Source: WUR eDepot. [Link]

  • Essential Guides to Method Development in Liquid Chromatography . Source: Molnar Institute. [Link]

  • N'-Methylnicotinamide . Source: PubChem. [Link]

  • Synthesis of 2,6-dichloro-3-methylaniline . Source: ResearchGate. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide . Source: Der Pharma Chemica. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . Source: PMC. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC . Source: Acta Pharmaceutica. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.